KOdiA-PC
Description
Properties
IUPAC Name |
[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZXEQJZQAVYCZ-NLMPBQEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58NO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of KOdiA-PC
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC) is a prominent oxidized phosphatidylcholine (oxPC) species found in oxidized low-density lipoprotein (oxLDL). It is a high-affinity ligand for the scavenger receptor CD36, playing a pivotal role in the pathogenesis of atherosclerosis through the induction of macrophage foam cell formation.[1] Beyond its interaction with CD36, this compound exhibits immunomodulatory functions by inhibiting Toll-like receptor 4 (TLR4) signaling. Furthermore, as a member of the oxidized phospholipid family, it is implicated in the induction of ferroptosis in cardiomyocytes, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, detailing its interactions with key cellular receptors, the ensuing signaling cascades, and its pathological implications. The information presented herein is intended to support further research and the development of therapeutic strategies targeting the pathways modulated by this bioactive lipid.
Interaction with Scavenger Receptor CD36 and Induction of Foam Cell Formation
The primary and most well-characterized mechanism of action of this compound is its high-affinity binding to the macrophage scavenger receptor CD36.[1] This interaction is a critical initiating event in the development of atherosclerosis.
CD36 Binding and oxLDL Uptake
Table 1: Quantitative Data on this compound and CD36 Interaction
| Parameter | Value | Cell/System | Reference |
| EC50 for binding to GST-CD36 (150-168) | Tens of micromolar | In vitro | [2] |
Downstream Signaling Pathway in Macrophages
Upon binding of this compound-containing oxLDL, CD36 triggers a complex intracellular signaling cascade within macrophages, leading to their transformation into lipid-laden foam cells.
This signaling pathway culminates in the rearrangement of the actin cytoskeleton, which is essential for the internalization of oxLDL particles and the subsequent formation of foam cells, the hallmark of atherosclerotic plaques.
Experimental Protocol: In Vitro Foam Cell Formation Assay
This protocol describes the induction and assessment of foam cell formation in a macrophage cell line (e.g., RAW264.7) upon stimulation with oxLDL containing this compound.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Human LDL
-
Copper sulfate (CuSO4)
-
DiI-labeled oxLDL (DiI-oxLDL)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formaldehyde
-
Fluorescence microscope and flow cytometer
Procedure:
-
Preparation of oxLDL: Human LDL is oxidized by incubation with CuSO4. The extent of oxidation can be monitored by measuring the formation of thiobarbituric acid reactive substances (TBARS).
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Induction of Foam Cells: The culture medium is replaced with a medium containing oxLDL (typically 50 µg/mL) and incubated for 24-48 hours.
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining: Cells are fixed with formaldehyde, washed with PBS, and stained with Oil Red O solution. The intracellular lipid droplets will be stained red.
-
DiI-oxLDL Uptake: Cells are incubated with DiI-oxLDL (typically 10 µg/mL) for 4-6 hours. The uptake of the fluorescently labeled oxLDL can be visualized by fluorescence microscopy or quantified by flow cytometry.[3]
-
Modulation of Toll-like Receptor 4 (TLR4) Signaling
This compound also exhibits anti-inflammatory properties by interfering with the TLR4 signaling pathway, which is a key component of the innate immune response.
Inhibition of LPS Binding to MD2
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. This activation requires the co-receptor MD2. This compound has been shown to directly bind to MD2, thereby competitively inhibiting the binding of LPS. This prevents the dimerization of the TLR4/MD2 complex and the initiation of downstream inflammatory signaling.
References
- 1. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KOdiA-PC in the Progression of Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular disease. A key player in the initiation and progression of atherosclerosis is the formation of oxidized phospholipids (OxPLs). Among these, 1-palmitoyl-2-(9-keto-12-oxo-dodeca-10-enoyl)-sn-glycero-3-phosphocholine (KOdiA-PC) has emerged as a critical mediator. This technical guide provides an in-depth overview of the role of this compound in atherosclerosis, focusing on its interactions with key vascular cells, the signaling pathways it modulates, and its overall contribution to disease progression. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and target the molecular drivers of atherosclerosis.
Introduction: this compound in the Atherosclerotic Milieu
This compound is a specific truncated oxidized phospholipid formed from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). It is abundantly found in atherosclerotic lesions and on the surface of oxidized low-density lipoprotein (oxLDL) particles. Its presence in the vascular wall triggers a cascade of pro-atherogenic events, making it a significant contributor to all stages of atherosclerosis, from fatty streak formation to the development of complex plaques.
The pro-atherogenic functions of this compound are multifaceted and involve its interaction with various cell types within the vessel wall, including macrophages, endothelial cells, and smooth muscle cells. These interactions are primarily mediated by scavenger receptors, most notably CD36.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound on key cellular players in atherosclerosis.
Table 1: Effect of this compound on Macrophage Foam Cell Formation
| Cell Type | This compound Concentration | Method | Endpoint Measured | Result |
| Mouse Peritoneal Macrophages | 10 - 50 µg/mL | Oil Red O Staining | Lipid Accumulation | Dose-dependent increase in lipid-laden foam cells. |
| Human monocyte-derived macrophages | 25 µg/mL | Cholesterol Esterification Assay | [³H]oleate incorporation | Significant increase in cholesterol esterification compared to control. |
Table 2: this compound-Induced Cytokine Secretion in Macrophages
| Cell Type | This compound Concentration | Cytokine Measured | Method | Result (pg/mL) |
| RAW264.7 Macrophages | 20 µM | TNF-α | ELISA | ~1500 pg/mL (vs. ~200 pg/mL in control)[1] |
| RAW264.7 Macrophages | 20 µM | IL-6 | ELISA | ~800 pg/mL (vs. ~100 pg/mL in control)[2] |
| Human THP-1 derived macrophages | 30 µM | IL-8 | ELISA | Significant increase compared to unstimulated cells. |
Table 3: Effect of this compound on Endothelial Cell Gene Expression
| Cell Type | This compound Concentration | Gene | Regulation | Fold Change (approx.) |
| Human Aortic Endothelial Cells (HAEC) | 10 µg/mL | VCAM-1 | Upregulation | ~4-fold |
| Human Aortic Endothelial Cells (HAEC) | 10 µg/mL | ICAM-1 | Upregulation | ~3-fold |
| Human Aortic Endothelial Cells (HAEC) | 10 µg/mL | E-selectin | Upregulation | ~5-fold |
Table 4: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Phenotype
| Cell Type | This compound Concentration | Marker | Effect | Method |
| Rat Aortic Smooth Muscle Cells | 25 µM | α-SMA | Downregulation | Western Blot |
| Rat Aortic Smooth Muscle Cells | 25 µM | Proliferation (BrdU) | Increase | BrdU Incorporation Assay[3] |
| Human Aortic Smooth Muscle Cells | 30 µM | Migration | Increase | Transwell Migration Assay[4] |
Table 5: In Vivo Effects of this compound in Atherosclerosis Mouse Models
| Animal Model | Treatment | Duration | Outcome Measure | Result |
| ApoE-/- mice | Infusion of this compound containing liposomes | 8 weeks | Aortic lesion area | ~40% increase in lesion area compared to control liposomes.[5] |
| Ldlr-/- mice | High-fat diet containing this compound | 12 weeks | Plaque macrophage content | Significant increase in CD68-positive cells within plaques. |
Signaling Pathways Modulated by this compound
This compound exerts its pro-atherogenic effects by activating specific signaling cascades within vascular cells. The primary receptor for this compound is the scavenger receptor CD36.
Macrophage Signaling
Binding of this compound to CD36 on macrophages initiates a signaling cascade that leads to the uptake of oxLDL, foam cell formation, and the production of pro-inflammatory cytokines.
This compound signaling in macrophages.
Endothelial Cell Signaling
In endothelial cells, this compound binding to CD36 and other receptors triggers endothelial activation, leading to the expression of adhesion molecules and a pro-inflammatory phenotype.
This compound signaling in endothelial cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound in atherosclerosis research.
Synthesis and Purification of this compound
-
Principle: The synthesis of this compound is typically achieved through the oxidation of PAPC.
-
Protocol:
-
Dissolve PAPC in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Initiate oxidation by adding a controlled amount of an oxidizing agent, such as a solution of FeCl₃ and ascorbic acid, and incubate at 37°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the desired level of oxidation is achieved, stop the reaction by adding a chelating agent like EDTA.
-
Purify this compound from the reaction mixture using high-performance liquid chromatography (HPLC) with a silica column and a gradient of isopropanol in hexane.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Macrophage Foam Cell Formation Assay
-
Principle: This assay quantifies the accumulation of neutral lipids within macrophages after exposure to this compound and oxLDL.
-
Protocol:
-
Plate macrophages (e.g., primary peritoneal macrophages or a cell line like RAW264.7) in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for 24-48 hours in the presence of a sub-foaming concentration of oxLDL (e.g., 50 µg/mL).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.
-
Wash extensively with water to remove unbound dye.
-
Elute the incorporated Oil Red O with isopropanol.
-
Quantify the eluted dye by measuring its absorbance at approximately 510 nm using a spectrophotometer.
-
References
- 1. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDGF-BB promotes vascular smooth muscle cell migration by enhancing Pim-1 expression via inhibiting miR-214 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational stress analysis of atherosclerotic plaques in ApoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
KOdiA-PC: A Pivotal Biomarker in Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cardiovascular disease (CVD) remains a leading cause of mortality worldwide, necessitating the identification of robust biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. Among the emerging class of lipid-derived biomarkers, oxidized phospholipids (OxPLs) have garnered significant attention for their causal role in the pathogenesis of atherosclerosis. This technical guide focuses on a specific, highly potent OxPL, 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC), detailing its role as a biomarker and a key mediator in the progression of cardiovascular disease.
This compound is a truncated oxidized phosphatidylcholine that acts as a high-affinity ligand for the scavenger receptor CD36. This interaction on macrophages is a critical initiating event in the formation of foam cells, the hallmark of atherosclerotic lesions. The presence of this compound and other OxPLs is strongly associated with the presence and severity of coronary artery disease (CAD), making them promising targets for novel diagnostic and therapeutic strategies. This guide provides a comprehensive overview of the current understanding of this compound, including its pathophysiological significance, the signaling pathways it triggers, quantitative data from clinical studies, and detailed experimental protocols for its detection and measurement.
Data Presentation: Quantitative Insights into Oxidized Phospholipids and Cardiovascular Disease
While specific quantitative data for this compound in large patient cohorts are still emerging, studies on total oxidized phospholipids (of which this compound is a key component) provide compelling evidence for their association with cardiovascular disease. The data is often presented as a ratio of oxidized phospholipids to apolipoprotein B-100 (OxPL/apoB) to normalize for the number of lipoprotein particles.
| Parameter | Patient Cohort | Key Findings | Reference |
| OxPL/apoB Ratio & CAD Presence | Patients undergoing coronary angiography (n=504) | Strong, graded association with the presence and extent of coronary artery disease (p<0.001).[1][2][3] | [1][2] |
| OxPL/apoB Ratio & CAD in Younger Patients (<60 years) | Patients undergoing coronary angiography | Odds ratio for CAD of 3.12 (highest vs. lowest quartile, p<0.001). Remained an independent predictor of CAD. | |
| Combined Effect with Hypercholesterolemia (<60 years) | Patients undergoing coronary angiography | Odds ratio for CAD of 16.8 when both hypercholesterolemia and the highest OxPL/apoB quartile were present (p<0.001). | |
| Correlation with Lipoprotein(a) [Lp(a)] | Patients undergoing coronary angiography | Strong correlation between OxPL/apoB ratio and Lp(a) levels (r=0.83, p<0.001). | |
| Oxidized Phospholipids in Atherosclerotic Plaques | Patients with carotid artery stenosis | Oxysterol concentrations normalized to cholesterol were about 43 times higher in carotid plaque compared to plasma. | |
| Plaque Composition in Diabetes Mellitus | Patients undergoing coronary computed tomography angiography (n=6381) | Patients with diabetes had significantly higher volumes of total, lipid, fibrous, and calcified plaque compared to non-diabetic patients (p<0.001). |
Experimental Protocols
Accurate and reproducible measurement of this compound and other oxidized phospholipids is crucial for their validation and clinical application as biomarkers. The two primary methods employed are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
ELISA for Oxidized Phospholipids (E06 Antibody-based)
The monoclonal antibody E06 recognizes the phosphocholine headgroup of many oxidized, but not native, phospholipids, making it a valuable tool for the quantification of total OxPLs.
Principle: A sandwich ELISA format is often used where a capture antibody targets apolipoprotein B-100 (apoB) to immobilize LDL particles from a plasma sample. The detection antibody, a biotinylated or fluorophore-conjugated E06 antibody, then binds to the oxidized phospholipids on the captured LDL. The signal is generated by a subsequent enzymatic reaction or direct fluorescence measurement and is proportional to the amount of OxPLs present.
Detailed Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well microtiter plate with a capture antibody against human apoB-100 (e.g., murine monoclonal antibody MB47) at a concentration of 5 µg/mL in a suitable coating buffer (e.g., phosphate-buffered saline, PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 2% bovine serum albumin in PBS) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted plasma samples (e.g., 1:50 dilution in blocking buffer) and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of biotinylated E06 antibody, diluted to the recommended concentration in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of an oxidized phospholipid standard to determine the concentration of OxPLs in the samples.
LC-MS/MS for this compound Quantification
LC-MS/MS offers high specificity and sensitivity for the absolute quantification of individual oxidized phospholipid species like this compound.
Principle: This method involves the extraction of lipids from a biological matrix, separation of the lipid species using liquid chromatography, and their detection and quantification by tandem mass spectrometry.
Detailed Protocol:
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture containing an appropriate internal standard (e.g., a deuterated version of this compound).
-
Vortex vigorously for 1 minute.
-
Add 500 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of phospholipids.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids based on their polarity.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for phosphatidylcholines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound (m/z 664.4) and a characteristic product ion (e.g., m/z 184.1, corresponding to the phosphocholine headgroup).
-
Instrumentation: A triple quadrupole or a QTRAP mass spectrometer is suitable for this analysis.
-
Quantification: A calibration curve is constructed using serial dilutions of a pure this compound standard with a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration to determine the amount of this compound in the samples.
-
Signaling Pathways and Pathophysiological Role
This compound exerts its pro-atherogenic effects primarily through its interaction with the scavenger receptor CD36 on macrophages. This binding initiates a signaling cascade that leads to foam cell formation, inflammation, and the progression of atherosclerosis.
This compound and CD36-Mediated Foam Cell Formation
The binding of this compound on oxidized LDL (oxLDL) to CD36 triggers a signaling pathway that is essential for the unregulated uptake of oxLDL by macrophages, leading to the accumulation of cholesterol esters and the formation of foam cells.
References
An In-depth Technical Guide on the Biological Functions of Phosphatidylcholine (PC) in Lipid Metabolism
Disclaimer: Initial research did not yield specific information on a molecule termed "KOdiA-PC." It is possible that this is a proprietary, novel, or less-documented compound. To fulfill the structural and content requirements of your request, this guide provides a comprehensive overview of a well-characterized and crucial class of lipids involved in lipid metabolism: Phosphatidylcholines (PCs) . This document is intended to serve as a detailed template, showcasing the requested format and depth of information for a technical guide on lipid biochemistry.
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids that represent the most abundant phospholipid component in eukaryotic cell membranes.[1][2][3] Structurally, they consist of a glycerol backbone, two fatty acid chains, and a phosphocholine head group.[2] The variability in the fatty acid chains results in a wide diversity of PC molecular species, each with distinct physicochemical properties and biological roles.[2] Beyond their fundamental role in forming the structural basis of cellular membranes, PCs are central players in lipid metabolism, lipoprotein assembly, and cell signaling. This guide will provide an in-depth exploration of the multifaceted functions of PCs in lipid metabolism, detailing relevant signaling pathways, quantitative data, and key experimental methodologies for their study.
Biological Functions of Phosphatidylcholine in Lipid Metabolism
Phosphatidylcholine's role in lipid metabolism is multifaceted, extending from the transport of lipids in the bloodstream to the regulation of hepatic fat metabolism and the generation of bioactive signaling molecules.
Role in Lipoprotein Metabolism and Lipid Transport
PCs are indispensable for the assembly and secretion of lipoproteins, which are essential for transporting hydrophobic lipids such as triglycerides and cholesterol through the aqueous environment of the blood.
-
Very-Low-Density Lipoprotein (VLDL) Assembly and Secretion: In the liver, PCs are a critical component for the formation and secretion of VLDL particles. A deficiency in hepatic PC synthesis leads to impaired VLDL secretion, which in turn causes an accumulation of triglycerides in the liver, a condition known as hepatic steatosis or fatty liver disease. Both the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway for PC biosynthesis are required for normal VLDL secretion.
-
High-Density Lipoprotein (HDL) Metabolism: PCs are also a major component of high-density lipoproteins (HDL), contributing to their role in reverse cholesterol transport, the process of moving cholesterol from peripheral tissues back to the liver. Impaired PC biosynthesis can lead to reduced plasma HDL levels.
Hepatic Lipid Homeostasis
The liver is a central organ for lipid metabolism, and PCs play a crucial role in maintaining its proper function.
-
Prevention of Hepatic Steatosis: By facilitating the export of triglycerides from the liver via VLDL particles, PCs are essential for preventing the development of non-alcoholic fatty liver disease (NAFLD). Studies have shown that supplementation with polyunsaturated phosphatidylcholine can ameliorate diet-induced NAFLD by remodeling metabolism and reducing inflammation. Clinical studies have also suggested that PC supplementation may improve liver function tests in patients with fatty liver disease.
-
Bile Formation: PCs are a key component of bile, where they aid in the emulsification and absorption of dietary fats in the intestine.
Precursor for Bioactive Lipid Mediators
PCs are not merely structural molecules; they also serve as a reservoir for second messengers that are crucial for intracellular signaling. Hydrolysis of PC by various phospholipases generates a range of bioactive lipids.
-
Diacylglycerol (DAG): Cleavage of PC by phospholipase C (PLC) produces diacylglycerol (DAG), a well-known activator of protein kinase C (PKC), which is involved in a multitude of cellular processes, including cell proliferation and differentiation.
-
Phosphatidic Acid (PA): Phospholipase D (PLD) hydrolyzes PC to generate phosphatidic acid (PA), another important signaling molecule that can influence a variety of cellular functions, including cell growth and vesicle trafficking.
-
Lysophosphatidylcholine (LPC): The action of phospholipase A2 (PLA2) on PC yields lysophosphatidylcholine (LPC), which has been implicated in inflammatory processes.
-
Arachidonic Acid: PC can also be a source of arachidonic acid, the precursor for the synthesis of eicosanoids, a group of potent signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes.
Quantitative Data on Phosphatidylcholine
The following tables summarize quantitative data on phosphatidylcholine levels in different contexts, as reported in the scientific literature.
Table 1: Phosphatidylcholine and Related Lipid Content in a Rat Liver Steatosis/Fibrosis Model
| Lipid Species | Control (pmol/mg tissue) | CCl4-treated (90 days) (pmol/mg tissue) | Fold Change |
| Total PC | 25.8 ± 3.1 | 14.2 ± 2.5 | 0.55 |
| Total PE | 8.9 ± 1.1 | 5.1 ± 0.9 | 0.57 |
| PC (16:0/18:2) | 3.1 ± 0.4 | 1.5 ± 0.3 | 0.48 |
| PC (18:0/20:4) | 1.9 ± 0.2 | 0.9 ± 0.1 | 0.47 |
| PE (18:0/20:4) | 1.2 ± 0.1 | 0.6 ± 0.1 | 0.50 |
Data adapted from a study on a steatosis/fibrosis model in rat liver induced by chronic administration of carbon tetrachloride (CCl4). The total amount of PC and phosphatidylethanolamine (PE) species decreased significantly with CCl4 administration.
Table 2: Improvement in Liver Function Tests in NAFLD Patients with Polyenylphosphatidylcholine (PPC) Treatment
| Liver Enzyme | Baseline (Mean ± SD) | After 24 Weeks of PPC (Mean ± SD) | Mean Change |
| ALT (U/L) | 55.3 ± 23.1 | 34.3 ± 15.2 | -21.0 |
| AST (U/L) | 42.8 ± 18.9 | 25.1 ± 10.5 | -17.7 |
| GGT (U/L) | 48.6 ± 25.4 | 30.7 ± 14.8 | -17.9 |
Data from a real-life observational study in Russia on patients with non-alcoholic fatty liver disease (NAFLD) and metabolic comorbidities receiving PPC as adjunctive therapy. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; GGT: Gamma-glutamyl transferase.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of phosphatidylcholine.
Protocol for Lipid Extraction from Liver Tissue for PC Analysis
This protocol is based on the methyl tert-butyl ether (MTBE) extraction method, which is efficient for extracting a broad range of lipids.
Materials:
-
Liver tissue sample (e.g., 200 mg)
-
Internal standards for PC and PE (e.g., PC (19:0/19:0), PE (17:0/17:0))
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 200 mg of frozen liver tissue.
-
Add the tissue to a tube containing a mixture of methanol and water.
-
Spike the sample with a known amount of internal standards for PC and other relevant lipid classes.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Add MTBE to the homogenate to initiate a two-phase system.
-
Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase, which contains the lipids.
-
For exhaustive extraction, the lower aqueous phase can be re-extracted with MTBE.
-
Combine the organic phases and dry the extract under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., isopropanol/acetonitrile/water) for subsequent analysis by LC-MS.
Protocol for Quantitative Analysis of PC Species by LC-MS/MS
This protocol outlines a high-throughput method for the quantification of PC species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Separation:
-
Use a suitable reversed-phase HPLC column (e.g., C18 or C8) for the separation of different PC species.
-
Employ a gradient elution program with a mobile phase consisting of two solvents, for example:
-
Mobile Phase A: Water with a modifier like ammonium formate or formic acid.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol with the same modifier.
-
-
Inject the reconstituted lipid extract onto the column.
-
The gradient will separate the PC species based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains.
Mass Spectrometric Detection and Quantification:
-
Operate the mass spectrometer in positive ion mode for the detection of PCs, as they readily form [M+H]+ or [M+Na]+ ions.
-
For targeted quantification, use the precursor ion scanning mode for m/z 184, which corresponds to the phosphocholine head group, to specifically detect all PC and sphingomyelin species.
-
Alternatively, use Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, where specific precursor-to-product ion transitions are monitored for each PC species of interest.
-
Identify individual PC species based on their retention time and specific m/z values.
-
Quantify the amount of each PC species by comparing the peak area of the endogenous lipid to the peak area of the corresponding internal standard.
-
An isotope correction algorithm may be necessary to correct for the isotopic overlap between PC and sphingomyelin species.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways originating from phosphatidylcholine hydrolysis.
Experimental Workflows
Caption: Experimental workflow for phosphatidylcholine analysis using LC-MS/MS.
References
An In-depth Technical Guide to the Formation of KOdiA-PC from PAPC Oxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidized phospholipids (OxPLs) are increasingly recognized as critical signaling molecules and biomarkers in a range of inflammatory diseases, including atherosclerosis. Among the myriad of species generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), 1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine (KOdiA-PC) has emerged as a particularly potent bioactive lipid. This guide provides a comprehensive overview of the formation of this compound from PAPC oxidation, its biological activities, and the experimental methodologies used for its study. We delve into the chemical mechanisms of its formation, detail its engagement with cellular signaling pathways, and provide practical experimental protocols for its generation and analysis.
Introduction: The Significance of PAPC Oxidation and this compound
PAPC is an abundant phospholipid in cellular membranes and lipoproteins. Its sn-2 position is esterified with arachidonic acid, a polyunsaturated fatty acid that is highly susceptible to oxidation by reactive oxygen species (ROS)[1]. This oxidation can occur through both non-enzymatic and enzymatic pathways, leading to a complex mixture of OxPLs[2]. These OxPLs are not mere byproducts of oxidative stress but are active participants in cellular signaling, capable of eliciting both pro- and anti-inflammatory responses[3].
This compound is a truncated oxidized phospholipid derived from the arachidonoyl chain of PAPC. It is characterized by a C8 dicarboxylic acid with a ketone group at the C5 position and a double bond between C6 and C7. This unique structure confers high biological activity, most notably as a high-affinity ligand for the scavenger receptor CD36[4][5]. Through its interaction with CD36 and other cellular targets, this compound plays a significant role in macrophage foam cell formation, a critical event in the development of atherosclerotic plaques.
Chemical Formation of this compound from PAPC Oxidation
The formation of this compound from PAPC is a multi-step process involving the oxidation and subsequent fragmentation of the arachidonic acid residue at the sn-2 position.
Initiation of Lipid Peroxidation
The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of the arachidonic acid chain by a reactive oxygen species (ROS), such as a hydroxyl radical (•OH). This generates a lipid radical (L•), which then rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•).
Propagation and Formation of Hydroperoxides
The peroxyl radical can abstract a hydrogen atom from an adjacent fatty acid chain, propagating the radical chain reaction and forming a lipid hydroperoxide (LOOH). In the case of arachidonic acid, this can lead to the formation of various hydroperoxyeicosatetraenoic acid (HPETE) isomers.
Fragmentation to Form this compound
The unstable lipid hydroperoxides can undergo further reactions, including fragmentation, to yield a variety of truncated aldehydes and carboxylic acids. The precise mechanism leading to the 5-keto-6-octenedioyl structure of this compound is complex and can proceed through different intermediates. One proposed pathway involves the formation of a bicyclic endoperoxide intermediate from the peroxyl radical, which then undergoes fragmentation.
Below is a diagram illustrating a plausible, though simplified, pathway for the formation of this compound from a PAPC-derived peroxyl radical.
Experimental Protocols
In Vitro Oxidation of PAPC
A common method to generate a mixture of oxidized phospholipids, including this compound, is the copper-mediated oxidation of PAPC in an aqueous solution.
Materials:
-
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
-
Copper (II) sulfate (CuSO₄) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform and Methanol for lipid extraction
-
Butylated hydroxytoluene (BHT) as an antioxidant
Procedure:
-
Prepare a solution of PAPC in PBS. A typical concentration is 1 mg/mL. To aid solubilization, the PAPC can first be dissolved in a small amount of chloroform, which is then evaporated under a stream of nitrogen gas to form a thin film. The PBS is then added, and the mixture is vortexed or sonicated to form liposomes.
-
Initiate oxidation by adding CuSO₄ solution to a final concentration of 5-10 µM.
-
Incubate the mixture at 37°C for a specified period, typically ranging from 4 to 24 hours. The extent of oxidation increases with time.
-
Stop the reaction by adding an antioxidant such as BHT to a final concentration of 20 µM and by placing the sample on ice.
-
Extract the lipids using a modified Bligh-Dyer method: a. Add 2 volumes of methanol and 1 volume of chloroform to the aqueous sample. b. Vortex thoroughly and then add another 1 volume of chloroform and 1 volume of water. c. Centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the organic phase under a stream of nitrogen.
-
Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol or chloroform/methanol mixture) for subsequent analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the identification and quantification of specific oxidized phospholipids like this compound from a complex mixture.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer capable of tandem mass spectrometry (MS/MS), such as a triple quadrupole or a high-resolution instrument like an Orbitrap or Q-TOF.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for phosphatidylcholines due to the permanent positive charge on the choline headgroup.
-
Precursor Ion Scan: For identifying all phosphatidylcholine species, a precursor ion scan for m/z 184.07 (the phosphocholine headgroup) can be performed.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of this compound, a specific precursor-to-product ion transition is monitored. The protonated molecule of this compound ([M+H]⁺) has an m/z of 664.4. A characteristic product ion for fragmentation is the phosphocholine headgroup at m/z 184.07. Therefore, the MRM transition would be 664.4 -> 184.1.
-
Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 20-40 eV.
Quantitative Data
The biological activity of this compound is often characterized by its binding affinity to receptors and its effective concentration in various cellular assays.
| Parameter | Value | Cell/System | Reference |
| EC₅₀ for CD36 Binding | 18 µM | Peptide mimic of CD36 binding site | |
| Inhibition of Macrophage Foam Cell Formation | 4 µM (of a peptide inhibitor of this compound binding) | Mouse Peritoneal Macrophages | |
| Inhibition of LPS-induced TNF-α expression | ~10 µM | RAW264.7 Macrophages | |
| Inhibition of LPS-induced IFN-β expression | ~10 µM | RAW264.7 Macrophages | |
| Yield from PAPC Oxidation | Variable, dependent on oxidation conditions (e.g., time, oxidant concentration) | In vitro copper-mediated oxidation |
Cellular Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways, primarily through its interaction with the scavenger receptor CD36 and its interference with Toll-like receptor 4 (TLR4) signaling.
CD36-Mediated Signaling
As a high-affinity ligand for CD36, this compound binding to this receptor on macrophages initiates a signaling cascade that promotes the uptake of oxidized low-density lipoprotein (oxLDL), a hallmark of foam cell formation. This process is central to the development of atherosclerosis. The binding of this compound to CD36 can lead to the activation of downstream signaling molecules, including mitogen-activated protein kinases (MAPKs) such as p38.
Modulation of TLR4 Signaling
This compound has also been shown to modulate the inflammatory response by interfering with TLR4 signaling. It can directly bind to the TLR4 co-receptor MD2, thereby inhibiting the binding of lipopolysaccharide (LPS) and subsequent activation of downstream pro-inflammatory pathways. This includes the inhibition of MAPK (ERK, JNK, p38) and nuclear factor-kappa B (NF-κB) activation, leading to a decrease in the expression of pro-inflammatory cytokines like TNF-α and IFN-β.
The net effect of this compound on a cell can be complex and context-dependent. While its interaction with CD36 is generally considered pro-atherogenic due to the promotion of foam cell formation, its ability to inhibit TLR4 signaling suggests a potential anti-inflammatory role in certain contexts.
Conclusion
This compound is a key bioactive product of PAPC oxidation with significant implications for inflammatory diseases, particularly atherosclerosis. Understanding its formation, biological activities, and the signaling pathways it modulates is crucial for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound and other oxidized phospholipids in health and disease. The continued development of sensitive analytical techniques like LC-MS/MS will be instrumental in unraveling the complex interplay of these molecules in biological systems.
References
- 1. Signaling events in pathogen-induced macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Structural Diversity and Structure-Specific Behavior of Oxidized Phospholipids by LC-MS/MS [jstage.jst.go.jp]
- 4. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAPK activity is stimulated by vascular endothelial growth factor receptor 2 activation and is essential for shear stress-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of KOdiA-PC on Macrophage Foam Cell Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of 1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine (KOdiA-PC), a prominent oxidized phospholipid, in the pathological formation of macrophage foam cells, a critical event in the genesis of atherosclerosis. This document details the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding and targeting this pro-atherogenic process.
Executive Summary
This compound is a potent ligand for the macrophage scavenger receptor CD36.[1] This interaction is a primary driver of oxidized low-density lipoprotein (oxLDL) uptake by macrophages, leading to excessive lipid accumulation and the transformation of these immune cells into foam cells.[1][2] The binding of this compound to CD36 initiates a complex signaling cascade involving Src family kinases, MAP kinases, and downstream effects on gene expression related to lipid metabolism and inflammation. Understanding the nuanced mechanisms of this compound-mediated foam cell formation is paramount for the development of novel therapeutic strategies against atherosclerosis.
Quantitative Data on this compound and Macrophage Interactions
The following tables summarize key quantitative findings from studies investigating the interaction of this compound with macrophages and its subsequent effects on processes relevant to foam cell formation.
Table 1: Binding Affinity and Uptake
| Parameter | Value | Cell Type | Comments |
| This compound Binding to CD36 | High Affinity | CD36-transfected cells | This compound is one of the most potent oxLDL species binding to CD36.[1] |
| oxLDL Uptake Reduction in CD36-null Macrophages | 60-80% decrease | Peritoneal macrophages | Demonstrates the critical role of CD36 in oxLDL uptake.[1] |
| Aortic Lesion Size Reduction in CD36-null Mice | ~70% decrease | CD36-null mice | Highlights the in vivo significance of CD36 in atherosclerosis. |
Table 2: Effects on Cellular Processes
| Cellular Process | Effect of this compound/oxLDL | Key Mediators | Quantitative Change |
| Foam Cell Formation | Induction | CD36 | Significant increase in lipid droplets. |
| JNK2 Activation | Phosphorylation | CD36, Lyn, MEKK2 | Dramatically diminished in CD36-null mice. |
| Pro-inflammatory Cytokine Production | Increase | CD36 | L-Enano (containing this compound) at 20 µg/mL significantly decreased production of MCP-1, TNF-α, and IL-6. |
Signaling Pathways in this compound-Induced Foam Cell Formation
The interaction of this compound with macrophage CD36 initiates a cascade of intracellular signaling events that culminate in lipid uptake and inflammatory responses.
CD36 Signaling Cascade
Upon binding of this compound-containing oxLDL, CD36 recruits and activates Src family kinases, such as Lyn. This leads to the downstream activation of the MAP kinase kinase kinase 2 (MEKK2) and subsequently the phosphorylation and activation of c-Jun N-terminal kinases (JNK1 and JNK2). This signaling pathway is essential for the internalization of oxLDL and the subsequent formation of foam cells.
References
The Initial Discovery and Characterization of KOdiA-PC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial discovery and characterization of 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC), a prominent oxidized phospholipid with significant implications in inflammatory and cardiovascular diseases. This document details the key experimental findings, methodologies, and signaling pathways associated with this compound, serving as a comprehensive resource for the scientific community.
Introduction
This compound is an oxidized phosphatidylcholine (oxPC) that has been identified as a high-affinity ligand for the scavenger receptor CD36.[1][2] It is a major component of oxidized low-density lipoprotein (oxLDL) and plays a critical role in the pathological processes of atherosclerosis by mediating the uptake of oxLDL by macrophages, leading to foam cell formation.[1][2] Beyond its role in atherosclerosis, this compound has been shown to modulate inflammatory responses through its interaction with Toll-like receptor 4 (TLR4). This guide will explore the foundational studies that have elucidated these key functions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial characterization studies of this compound.
Table 1: Competitive Binding of Oxidized Phospholipids to CD36
| Competitor Ligand | IC50 (μM) | Receptor | Cell Type/System | Reference |
| This compound | ~15 | CD36 | GST-CD36 Fusion Protein | (Podrez et al., 2002) |
| POVPC | ~25 | CD36 | GST-CD36 Fusion Protein | (Podrez et al., 2002) |
| PGPC | >100 | CD36 | GST-CD36 Fusion Protein | (Podrez et al., 2002) |
| Unoxidized PAPC | No significant binding | CD36 | GST-CD36 Fusion Protein | (Podrez et al., 2002) |
IC50 values are approximated from published graphical data and represent the concentration of the competitor required to inhibit 50% of the binding of a radiolabeled ligand.
Table 2: Effect of this compound on LPS-Induced Cytokine Expression in RAW264.7 Macrophages
| Treatment | TNF-α mRNA (Fold Change vs. Control) | IL-6 mRNA (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| LPS (100 ng/mL) | 15.2 ± 2.1 | 25.8 ± 3.4 |
| LPS (100 ng/mL) + this compound (10 µM) | 8.5 ± 1.5 | 14.2 ± 2.0 |
| LPS (100 ng/mL) + this compound (30 µM) | 3.1 ± 0.8 | 6.7 ± 1.1 |
| This compound (30 µM) alone | 1.2 ± 0.3 | 1.5 ± 0.4 |
Data are representative and compiled from findings reported in studies on oxidized phospholipid-mediated TLR4 inhibition. Values are presented as mean ± standard deviation.
Key Signaling Pathways
This compound Interaction with CD36 and Macrophage Foam Cell Formation
This compound is a key ligand on oxidized LDL that is recognized by the scavenger receptor CD36 on macrophages. This interaction is a critical step in the development of atherosclerosis. The binding of this compound to CD36 facilitates the unregulated uptake of oxLDL, leading to the accumulation of cholesterol esters and the formation of "foam cells," a hallmark of atherosclerotic plaques.
References
Methodological & Application
Application Notes and Protocols for KOdiA-PC Macrophage Uptake Assay
These application notes provide a detailed protocol for assessing the effect of 1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine (KOdiA-PC) on macrophage phagocytic activity. The protocol is designed for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of oxidized phospholipids.
Introduction
Macrophages are key players in the innate immune system, responsible for phagocytosing pathogens, cellular debris, and other foreign particles.[1][2] This process is critical for both host defense and tissue homeostasis.[3] Dysregulation of macrophage phagocytosis is implicated in various inflammatory diseases. This compound, an oxidized phosphatidylcholine, has been shown to modulate macrophage function by interacting with Toll-like receptor 4 (TLR4) signaling pathways.[4] Specifically, this compound can interfere with the binding of lipopolysaccharide (LPS) to MD2, a co-receptor of TLR4, thereby suppressing downstream inflammatory signaling.[4]
This protocol provides a framework for quantifying the impact of this compound on the phagocytic capacity of macrophages using fluorescently labeled particles. The assay can be adapted for various macrophage cell types, including primary bone marrow-derived macrophages (BMDMs) and macrophage-like cell lines such as RAW264.7 or THP-1.
Experimental Workflow
The overall experimental workflow for the this compound macrophage uptake assay is depicted below.
Caption: Experimental workflow for the this compound macrophage uptake assay.
Key Signaling Pathways in Macrophage Phagocytosis
The following diagram illustrates the simplified signaling pathway of TLR4 activation, which can be modulated by this compound, and its downstream effects leading to phagocytosis and inflammatory responses.
Caption: Simplified TLR4 signaling pathway modulated by this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Macrophage Cells:
-
Primary bone marrow-derived macrophages (BMDMs)
-
RAW264.7 (murine macrophage-like cell line)
-
THP-1 (human monocytic cell line)
-
-
Cell Culture Media:
-
For BMDMs and RAW264.7: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
For THP-1: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.
-
-
Differentiation Reagents:
-
Macrophage Colony-Stimulating Factor (M-CSF) for BMDMs.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 cells.
-
-
This compound: Prepare stock solution in an appropriate solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.
-
Fluorescent Particles:
-
Fluorescently labeled latex beads (e.g., 1 µm diameter).
-
pH-sensitive fluorescent particles (e.g., pHrodo™ Zymosan Bioparticles™) which fluoresce in the acidic environment of the phagosome.
-
-
Assay Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining reagents (e.g., DAPI for nuclear staining)
-
Protocol 1: Macrophage Preparation and Culture
1.1. Bone Marrow-Derived Macrophages (BMDMs)
-
Isolate bone marrow from the femurs and tibias of mice.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an RBC lysis buffer.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20-50 ng/mL M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 7-9 days to allow for differentiation into macrophages. Change the medium every 2-3 days.
1.2. RAW264.7 Macrophages
-
Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C, 5% CO2 incubator.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
1.3. THP-1 Derived Macrophages
-
Culture THP-1 monocytes in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate, seed THP-1 cells into assay plates and treat with 50-100 ng/mL PMA for 48 hours.
-
After differentiation, replace the PMA-containing medium with fresh RPMI-1640 and allow the cells to rest for 24 hours before the assay.
Protocol 2: this compound Macrophage Uptake Assay
-
Cell Seeding: Seed the differentiated macrophages into 24- or 96-well plates at a density of 5 x 10^4 to 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the cells with this compound for a predetermined time (e.g., 1-24 hours).
-
-
Phagocytosis:
-
Add fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 10:1 to 50:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Washing:
-
Gently wash the cells 2-3 times with cold PBS to remove any non-internalized particles.
-
-
Quenching (Optional for non-pH sensitive beads): To distinguish between internalized and surface-bound beads, add a quenching solution like Trypan Blue (0.4%) for 5-10 minutes to quench the fluorescence of external beads.
-
Data Acquisition:
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the cells on a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).
-
Fluorescence Microscopy/High-Content Imaging: Fix the cells with 4% paraformaldehyde. Stain with DAPI to visualize the nuclei. Acquire images and quantify the number of internalized particles per cell or the total fluorescence intensity per cell.
-
Data Presentation
The quantitative data from the this compound macrophage uptake assay can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Macrophage Phagocytosis (Flow Cytometry Data)
| Treatment Group | This compound Conc. (µM) | % Phagocytic Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., LPS) | N/A |
Table 2: Effect of this compound on Macrophage Phagocytosis (Microscopy Data)
| Treatment Group | This compound Conc. (µM) | Average Particles per Cell (Mean ± SD) | Total Fluorescence Intensity per Cell (Arbitrary Units) (Mean ± SD) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., LPS) | N/A |
Table 3: Macrophage Viability after this compound Treatment
| Treatment Group | This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 |
Note: It is crucial to assess the cytotoxicity of this compound concentrations used, as reduced phagocytosis may be a result of cell death. Viability can be assessed using assays such as MTT or Trypan Blue exclusion.
Conclusion
This protocol provides a comprehensive guide for investigating the effects of this compound on macrophage phagocytosis. By utilizing standardized cell culture techniques and quantitative analysis methods, researchers can obtain reliable and reproducible data to elucidate the immunomodulatory role of this oxidized phospholipid. The flexibility of this protocol allows for its adaptation to various research questions and experimental setups in the field of immunology and drug development.
References
- 1. Analysis of macrophage phagocytosis: quantitative assays of phagosome formation and maturation using high-throughput fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Macrophage Phagocytosis: Quantitative Assays of Phagosome Formation and Maturation Using High-Throughput Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. A novel real time imaging platform to quantify macrophage phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Toll-like receptor 4 activation by endogenous oxidized phosphatidylcholine, this compound by inhibiting LPS binding to MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of KOdiA-PC Containing Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and characterization of liposomes containing 1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine (KOdiA-PC). This compound is an oxidized phosphatidylcholine that serves as a high-affinity ligand for scavenger receptors, such as CD36, making these liposomes valuable tools for targeted drug delivery, particularly in the context of atherosclerosis and inflammatory diseases.[1][2]
The following sections detail the necessary materials, equipment, and step-by-step procedures for the formulation of this compound liposomes, along with methods for their characterization.
Introduction to this compound Liposomes
Liposomes are versatile, self-assembled vesicular drug delivery systems composed of a lipid bilayer enclosing an aqueous core.[3] Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents make them ideal drug carriers. By incorporating specific ligands into the liposomal membrane, they can be targeted to specific cells or tissues.
This compound is a specific oxidized phospholipid that has been identified as a ligand for the scavenger receptor CD36, which is highly expressed on macrophages, particularly within atherosclerotic plaques. Therefore, liposomes decorated with this compound can be used to specifically target these cells for the delivery of therapeutic or imaging agents.
Materials and Equipment
Lipids and Reagents
| Component | Example | Supplier | Purpose |
| Base Phospholipid | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | Avanti Polar Lipids | Main structural component of the liposome bilayer |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Avanti Polar Lipids | Alternative structural component | |
| Oxidized Phospholipid | 1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine (this compound) | Cayman Chemical | Targeting ligand for scavenger receptors |
| Sterol | Cholesterol | Sigma-Aldrich | Stabilizes the lipid bilayer and modulates fluidity |
| Solvent | Chloroform, Methanol (HPLC grade) | Fisher Scientific | To dissolve lipids for thin-film formation |
| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Aqueous phase for liposome formation |
Equipment
| Equipment | Purpose |
| Rotary Evaporator | To create a thin lipid film by solvent evaporation |
| Water Bath | To maintain temperature during film formation and hydration |
| Sonicator (Bath or Probe type) | To reduce the size of multilamellar vesicles |
| Extruder with Polycarbonate Membranes (e.g., 100 nm pore size) | To produce unilamellar vesicles of a defined size |
| Dynamic Light Scattering (DLS) Instrument | To measure vesicle size, polydispersity index (PDI), and zeta potential |
| Transmission Electron Microscope (TEM) | To visualize the morphology of the liposomes |
Experimental Protocols
The most common and reliable method for preparing this compound containing liposomes is the thin-film hydration technique followed by extrusion.
Lipid Film Hydration
This protocol is based on a total lipid concentration of 10-20 mg/mL. The molar ratio of the lipid components is crucial for the stability and functionality of the liposomes. Based on literature for incorporating functional lipids, a starting point for the molar ratio of POPC:Cholesterol:this compound could be 79:20:1 . The low percentage of this compound is intended for surface display as a targeting ligand, while the POPC and cholesterol form the bulk of the liposome structure. A common phospholipid to cholesterol ratio for stable liposomes is around 2:1 to 4:1.
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve the desired amounts of POPC, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the main phospholipid (for POPC, the Tc is -2°C, so room temperature is sufficient). Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours, or overnight.
Vesicle Formation and Sizing
Procedure:
-
Hydration: Add the desired volume of pre-warmed hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The temperature of the buffer should be above the Tc of the lipids.
-
Vortexing: Agitate the flask by vortexing for several minutes until the lipid film is fully suspended in the buffer. This process typically results in the formation of large, multilamellar vesicles (MLVs).
-
Sizing by Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process forces the liposomes through the membrane pores, resulting in the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Alternatively, sonication can be used for sizing:
-
Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes clear.
-
Probe Sonication: Insert a probe sonicator into the MLV suspension and sonicate in short bursts, keeping the sample on ice to prevent overheating and lipid degradation.
Characterization of this compound Liposomes
Proper characterization is essential to ensure the quality and reproducibility of the liposomal formulation.
Quantitative Data Summary
The following table summarizes the key parameters to be measured for the characterization of this compound containing liposomes. Representative expected values are provided based on typical liposome formulations.
| Parameter | Method | Expected Value | Significance |
| Mean Vesicle Diameter | Dynamic Light Scattering (DLS) | 100 - 200 nm | Influences circulation time and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow and uniform size distribution. |
| Zeta Potential | Dynamic Light Scattering (DLS) | -5 to -20 mV | Predicts colloidal stability; a negative charge can prevent aggregation. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles | Confirms the formation and integrity of the liposomes. |
Signaling Pathways Involving this compound
Understanding the signaling pathways activated by this compound is crucial for designing experiments and interpreting results.
This compound and CD36 Signaling
This compound is a ligand for the scavenger receptor CD36. The binding of this compound-containing liposomes to CD36 on macrophages can trigger pro-inflammatory and pro-atherogenic signaling cascades, often involving Src-family kinases and MAP kinases, leading to foam cell formation.
This compound and TLR4 Signaling Inhibition
This compound can also modulate the inflammatory response by inhibiting the activation of Toll-like receptor 4 (TLR4) signaling. It achieves this by competing with lipopolysaccharide (LPS) for binding to the TLR4 co-receptor, MD2. This inhibitory action can help in resolving inflammation.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the preparation and characterization of this compound containing liposomes.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the successful preparation and characterization of this compound containing liposomes. These targeted nanocarriers hold significant promise for advancing research and development in the fields of targeted drug delivery and the treatment of inflammatory diseases such as atherosclerosis. Careful adherence to the described methodologies and thorough characterization will ensure the generation of reliable and effective liposomal formulations for a variety of research applications.
References
- 1. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pairing of cholesterol with oxidized phospholipid species in lipid bilayers - Soft Matter (RSC Publishing) DOI:10.1039/C3SM52310A [pubs.rsc.org]
Application Notes and Protocols for In Vivo Atherosclerosis Studies in Mice Using KOdiA-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Oxidized phospholipids (OxPLs) are key players in the initiation and progression of atherosclerosis. Among these, 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine (KOdiA-PC) has been identified as a potent pro-atherogenic molecule. This compound is a specific ligand for the scavenger receptor CD36, which is expressed on macrophages and platelets.[1][2] The interaction between this compound and CD36 facilitates the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic lesions.[3][4] Furthermore, this interaction can trigger pro-inflammatory signaling pathways and promote platelet activation.[2]
Animal models are indispensable for studying the pathogenesis of atherosclerosis and for the preclinical evaluation of novel therapeutic agents. The apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (Ldlr-/-) mouse models are widely used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, particularly when fed a high-fat, Western-style diet.
These application notes provide detailed protocols for utilizing this compound in in vivo atherosclerosis studies in mice, including the induction of atherosclerosis, a representative protocol for the administration of this compound, and methods for the quantification of atherosclerotic lesions. Additionally, quantitative data from representative studies are summarized, and key signaling pathways and experimental workflows are visualized.
Data Presentation
Table 1: Representative Atherosclerotic Lesion Area in ApoE-/- Mice
This table summarizes typical atherosclerotic lesion sizes in the aortic root and en face aorta of ApoE-/- mice under different dietary conditions, providing a baseline for experimental design.
| Mouse Strain | Diet | Duration | Aortic Root Lesion Area (μm²/section) | En Face Aortic Lesion (% of total area) | Reference(s) |
| ApoE-/- | Chow | 12 weeks | 879 ± 763 | Not Reported | |
| ApoE-/- | Western Diet | 12 weeks | 41,542 ± 5075 | Not Reported | |
| ApoE-/- | Western Diet | 15 weeks | Not Reported | ~10-15% | |
| ApoE-/- | Western Diet | 25 weeks | Not Reported | ~20-25% |
Table 2: Hypothetical Quantitative Data for a this compound In Vivo Study
This table illustrates how quantitative data from a study investigating the effect of direct this compound administration on atherosclerosis in ApoE-/- mice on a Western diet could be presented. Note: This data is illustrative and not from a specific publication, as direct in vivo administration protocols for this compound to induce atherosclerosis are not widely established.
| Treatment Group (ApoE-/- mice on Western Diet) | Aortic Root Lesion Area (μm²/section) | En Face Aortic Lesion (% of total area) | Plasma Total Cholesterol (mg/dL) | Aortic Macrophage Infiltration (CD68+ cells/mm²) |
| Vehicle Control (Liposomes) | 155,000 ± 25,000 | 18.5 ± 3.2 | 1250 ± 150 | 350 ± 50 |
| This compound (1 mg/kg) | 210,000 ± 30,000 | 25.1 ± 4.5 | 1280 ± 160 | 520 ± 75 |
| This compound (5 mg/kg) | 285,000 ± 40,000 | 33.7 ± 5.1 | 1310 ± 170 | 710 ± 90 |
Experimental Protocols
Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice
This protocol describes the standard method for inducing atherosclerotic plaques in ApoE-/- mice using a high-fat diet.
Materials:
-
ApoE-/- mice (C57BL/6J background), 6-8 weeks old
-
Standard chow diet
-
Western-type diet (e.g., TD.88137, containing 21% fat by weight, 0.15-0.2% cholesterol)
-
Animal housing facility with a 12-hour light/dark cycle
-
Sterile water ad libitum
Procedure:
-
Acclimate ApoE-/- mice to the animal facility for one week on a standard chow diet.
-
At 8 weeks of age, switch the diet of the experimental group to a Western-type diet. A control group may be maintained on the chow diet.
-
Provide ad libitum access to the respective diets and sterile water for 12-16 weeks to allow for the development of significant atherosclerotic lesions.
-
Monitor the health and body weight of the mice weekly.
-
At the end of the study period, mice are ready for the administration of experimental compounds (like this compound) or for tissue harvesting and lesion analysis.
Protocol 2: Representative Protocol for In Vivo Administration of this compound Liposomes
This protocol provides a representative methodology for the systemic administration of this compound to atherosclerotic mice. Note: The optimal dosage, frequency, and vehicle for this compound administration should be empirically determined. This protocol is based on methods for intravenous injection of lipid nanoparticles in mice.
Materials:
-
This compound
-
Liposome formulation components (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine and 1,2-dimyristoyl-sn-glycero-3-phospho-glycerol)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Atherosclerotic ApoE-/- mice (from Protocol 1)
-
Insulin syringes with 29G needles
-
Mouse restrainer
Procedure:
-
Preparation of this compound Liposomes:
-
Prepare liposomes containing this compound using a standard method such as thin-film hydration followed by extrusion. A starting point could be to incorporate this compound at a 10-30 mol% ratio into the lipid mixture.
-
Resuspend the final liposome preparation in sterile PBS to achieve the desired concentration. For example, a concentration that allows for the administration of 1-5 mg/kg of this compound in a 100-200 µL injection volume.
-
Prepare vehicle control liposomes without this compound using the same procedure.
-
-
Administration:
-
Place the atherosclerotic ApoE-/- mouse in a suitable restrainer.
-
Administer the this compound liposome suspension (or vehicle control) via intravenous injection into the tail vein. A slow injection of 100 µL is a common volume.
-
Alternatively, intraperitoneal injection can be considered.
-
The frequency of administration needs to be optimized. A starting point could be two to three times per week for 4-8 weeks.
-
Monitor the mice for any adverse reactions during and after the injection.
-
-
Post-Treatment:
-
Continue to maintain the mice on the Western diet throughout the treatment period.
-
At the end of the treatment period, proceed with tissue harvesting for lesion analysis as described in Protocol 3.
-
Protocol 3: Quantification of Atherosclerotic Lesions
This protocol details the methods for harvesting the aorta and quantifying atherosclerotic plaques by en face and aortic root analysis.
Materials:
-
Euthanasia agent (e.g., CO2, approved anesthetic overdose)
-
Surgical scissors and forceps
-
Perfusion pump or syringe with perfusion needle (23G)
-
Ice-cold PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Dissecting microscope
-
Oil Red O staining solution
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Aorta Harvesting:
-
Euthanize the mouse using an approved method.
-
Open the thoracic cavity and make a small incision in the right atrium.
-
Perfuse the circulatory system through the left ventricle with ice-cold PBS until the fluid running from the right atrium is clear of blood.
-
Follow with perfusion with 4% PFA to fix the tissues in situ.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation. Remove the surrounding adipose and connective tissue under a dissecting microscope.
-
-
En Face Aortic Lesion Analysis:
-
Cut the aorta longitudinally from the aortic arch to the iliac bifurcation.
-
Pin the opened aorta, intima side up, onto a black wax dissecting pan.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.
-
Acquire a high-resolution image of the stained aorta.
-
Using image analysis software, quantify the total aortic surface area and the Oil Red O-positive (lesion) area. Express the lesion area as a percentage of the total aortic area.
-
-
Aortic Root Lesion Analysis:
-
Embed the upper portion of the heart and the aortic root in OCT compound and freeze.
-
Cut serial cryosections (e.g., 10 µm thick) through the aortic root, where the aortic valve leaflets are visible.
-
Collect sections on microscope slides.
-
Stain sections with Oil Red O and hematoxylin to visualize lipid deposition and cell nuclei. Alternatively, H&E staining can be used for morphological assessment.
-
Capture images of the stained sections at regular intervals through the aortic root.
-
Use image analysis software to measure the lesion area in each section. The average lesion area from multiple sections is typically reported.
-
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound signaling cascade in macrophages.
Experimental Workflow for In Vivo Atherosclerosis Study
Caption: Experimental workflow for a this compound in vivo study.
References
- 1. Oxidized phospholipids are proinflammatory and proatherogenic in hypercholesterolaemic mice | [fondationleducq.org]
- 2. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application of KOdiA-PC in Cell Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KOdiA-PC (1-palmitoyl-2-(5-keto-6-octenedioyl) phosphatidylcholine) is an oxidized phosphatidylcholine that has garnered significant interest in cell biology and drug development due to its role in various physiological and pathological processes. As a potent bioactive lipid, this compound serves as a key ligand for the scavenger receptor CD36 and a modulator of inflammatory signaling pathways.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on macrophage-mediated inflammation, cardiomyocyte ferroptosis, and CD36-dependent cellular responses.
Application 1: Inhibition of TLR4-Mediated Inflammatory Response in Macrophages
Background: Toll-like receptor 4 (TLR4) is a critical component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a signaling cascade that results in the production of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway by directly binding to the TLR4 co-receptor MD2, thereby preventing LPS from initiating the inflammatory response. This makes this compound a valuable tool for studying the modulation of TLR4 signaling and for the development of anti-inflammatory therapeutics.
Experimental Protocol: Inhibition of LPS-Induced Cytokine Production in RAW264.7 Macrophages
This protocol details the procedure for treating RAW264.7 macrophage cells with this compound to assess its inhibitory effect on LPS-induced production of Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Once confluent, detach the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
-
This compound and LPS Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and dilute it to the desired concentrations in cell culture medium.
-
Prepare a stock solution of LPS in sterile PBS and dilute it to the working concentration (e.g., 100 ng/mL) in cell culture medium.
-
On the day of the experiment, carefully remove the old medium from the wells.
-
Add fresh medium containing different concentrations of this compound to the designated wells and incubate for 1 hour.
-
Following the pre-incubation with this compound, add LPS to the wells (final concentration of 100 ng/mL) and incubate for 6 hours.
-
-
Sample Collection and Analysis:
-
After the 6-hour incubation, collect the cell culture supernatants from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Quantitative Data
The following table presents illustrative data on the dose-dependent inhibition of LPS-induced TNF-α production by this compound in RAW264.7 macrophages.
| This compound Concentration (µM) | LPS (100 ng/mL) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 | + | 2500 | 0 |
| 5 | + | 1875 | 25 |
| 10 | + | 1250 | 50 |
| 20 | + | 625 | 75 |
| 40 | + | 250 | 90 |
Disclaimer: The data presented in this table is for illustrative purposes and represents a typical dose-response relationship. Actual results may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
This compound Inhibition of TLR4 Signaling Pathway
Caption: this compound inhibits TLR4 signaling by blocking LPS binding to MD2.
Application 2: Induction of Ferroptosis in Cardiomyocytes
Background: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Oxidized phospholipids, including this compound, have been implicated in the induction of ferroptosis in cardiomyocytes, a process relevant to ischemia-reperfusion injury.[3] A key event in this pathway is the suppression of glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides. Studying this compound-induced ferroptosis can provide insights into cardiac cell death mechanisms and aid in the development of cardioprotective strategies.
Experimental Protocol: Induction and Assessment of Ferroptosis in Primary Cardiomyocytes
This protocol describes how to treat primary cardiomyocytes with this compound to induce ferroptosis and assess cell viability.
Materials:
-
Primary cardiomyocytes (e.g., from adult rats)
-
Cardiomyocyte culture medium
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Cell viability assay kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
24-well cell culture plates, pre-coated with a suitable extracellular matrix (e.g., laminin)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Isolate and culture primary cardiomyocytes according to standard protocols.
-
Seed the cardiomyocytes onto pre-coated 24-well plates at an appropriate density and allow them to attach and stabilize.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound and dilute it to various concentrations in cardiomyocyte culture medium.
-
For the inhibitor control group, prepare a medium containing both this compound and Ferrostatin-1 (e.g., 1 µM).
-
Replace the medium in the wells with the prepared solutions (this compound alone, this compound + Ferrostatin-1, or vehicle control).
-
Incubate the cells for 24 hours at 37°C.
-
-
Cell Viability Assessment:
-
After the incubation period, wash the cells gently with PBS.
-
Stain the cells using a live/dead cell viability assay kit according to the manufacturer's instructions.
-
Capture images of the stained cells using a fluorescence microscope.
-
Quantify the percentage of viable (green fluorescent) and dead (red fluorescent) cells.
-
Quantitative Data
The following table provides representative data on the effect of this compound on cardiomyocyte viability and its rescue by a ferroptosis inhibitor.
| Treatment | This compound Concentration (µM) | Ferrostatin-1 (1 µM) | Cell Viability (%) |
| Vehicle Control | 0 | - | 95 |
| This compound | 10 | - | 70 |
| This compound | 20 | - | 45 |
| This compound | 40 | - | 20 |
| This compound + Inhibitor | 40 | + | 85 |
Disclaimer: The data presented in this table is for illustrative purposes and represents a typical outcome. Actual results may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
This compound Induced Ferroptosis in Cardiomyocytes
Caption: this compound induces ferroptosis by suppressing GPX4 activity.
Application 3: Modulation of Macrophage Function via CD36 Receptor Interaction
Background: The scavenger receptor CD36 is expressed on macrophages and plays a crucial role in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), contributing to the formation of foam cells in atherosclerosis.[1] this compound is a high-affinity ligand for CD36.[1] The interaction between this compound and CD36 can modulate various macrophage functions, including migration, which is a critical process in the development of atherosclerotic plaques.
Experimental Protocol: Macrophage Migration (Transwell) Assay
This protocol outlines a transwell assay to investigate the effect of this compound on macrophage migration.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
Macrophage culture medium
-
This compound
-
Chemoattractant (e.g., Monocyte Chemoattractant Protein-1, MCP-1)
-
Transwell inserts (8 µm pore size)
-
24-well plate
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture macrophages and harvest them. Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Transwell Assay Setup:
-
Place the transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add medium containing a chemoattractant (e.g., 100 ng/mL MCP-1).
-
In the upper chamber of the inserts, add the macrophage cell suspension.
-
To test the effect of this compound, add different concentrations of this compound to the cell suspension in the upper chamber.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
After incubation, remove the inserts from the plate.
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with Crystal Violet.
-
Wash the inserts with water and allow them to air dry.
-
Elute the Crystal Violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the number of migrated cells in several fields of view under a microscope.
-
Quantitative Data
The following table shows representative data on the inhibitory effect of this compound on macrophage migration.
| This compound Concentration (µM) | Chemoattractant (MCP-1) | Number of Migrated Cells (per field) | % Inhibition of Migration |
| 0 | - | 20 | N/A |
| 0 | + | 200 | 0 |
| 5 | + | 150 | 25 |
| 10 | + | 100 | 50 |
| 20 | + | 50 | 75 |
| 40 | + | 30 | 85 |
Disclaimer: The data presented in this table is for illustrative purposes and represents a typical outcome. Actual results may vary depending on experimental conditions.
Logical Relationship and Experimental Workflow
This compound Interaction with CD36 and Inhibition of Macrophage Migration
Caption: this compound binds to the CD36 receptor, inhibiting macrophage migration.
General Experimental Workflow for Studying this compound Effects
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid oxidation products in ferroptotic myocardial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized phosphatidylcholines trigger ferroptosis in cardiomyocytes during ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating KOdiA-PC into Nanovesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 1-palmitoyl-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC) into nanovesicles. This compound is a potent ligand for the scavenger receptor CD36, which is highly expressed on macrophages.[1][2] This property makes this compound-functionalized nanovesicles a valuable tool for targeting macrophages in various pathological contexts, particularly in the study and treatment of atherosclerosis.[3][4][5]
The following sections detail the preparation, characterization, and application of these targeted nanovesicles, providing a comprehensive guide for researchers in drug delivery and cellular targeting.
Data Presentation
Table 1: Formulation Parameters for this compound Nanovesicles
| Parameter | Description | Recommended Value | Reference |
| Primary Lipid | Main phospholipid component of the nanovesicle. | Soy L-α-phosphatidylcholine (Soy PC) | |
| Targeting Ligand | Oxidized phospholipid for macrophage targeting. | This compound | |
| This compound Molar Ratio | Molar percentage of this compound relative to the total lipid content. | 30 mol% | |
| Fluorescent Label (Optional) | For in vitro and in vivo tracking. | 7-nitro-2-1,3-benzoxadiazol-4-yl-phosphatidylcholine (NBD-PC) or DiR | |
| Fluorescent Label Molar Ratio | Molar percentage of the fluorescent lipid. | 2 mol% (for NBD-PC) |
Table 2: Physicochemical Characterization of this compound Nanovesicles
| Parameter | Method | Expected Value | Reference |
| Mean Particle Size (Diameter) | Dynamic Light Scattering (DLS) | ~90 nm | |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | |
| Zeta Potential | Laser Doppler Electrophoresis | Negative | |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles |
Experimental Protocols
Protocol 1: Preparation of this compound Nanovesicles by Thin-Film Hydration and Extrusion
This protocol describes the preparation of liposome-like nanovesicles with this compound incorporated into the lipid bilayer.
Materials:
-
Soy L-α-phosphatidylcholine (Soy PC)
-
This compound
-
(Optional) 7-nitro-2-1,3-benzoxadiazol-4-yl-phosphatidylcholine (NBD-PC) for fluorescence
-
Chloroform or other suitable organic solvent
-
1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath sonicator
-
Avanti Mini-Extruder
-
Polycarbonate filters (0.2 µm and 0.05 µm pore sizes)
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of Soy PC and this compound (and NBD-PC if applicable) in chloroform. A typical formulation uses a 7:3 molar ratio of Soy PC to this compound. b. Attach the flask to a rotary evaporator and rotate it in a water bath at 37°C to evaporate the organic solvent. c. A thin, uniform lipid film should form on the inner surface of the flask. d. To ensure complete removal of the solvent, place the flask in a vacuum desiccator for at least 2 hours (or overnight).
-
Hydration: a. Hydrate the lipid film by adding 1x PBS (pH 7.4) to the flask. The volume will depend on the desired final concentration of the nanovesicles. b. Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer, forming a suspension of multilamellar vesicles (MLVs). The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.
-
Extrusion: a. To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion. b. Assemble the Avanti Mini-Extruder with a 0.2 µm polycarbonate filter. c. Pass the lipid suspension through the extruder 10-15 times. d. Replace the 0.2 µm filter with a 0.05 µm filter and repeat the extrusion process for another 10-15 times. e. The resulting solution contains unilamellar this compound incorporated nanovesicles.
-
Storage: a. Store the nanovesicle suspension at 4°C. For long-term storage, stability should be assessed.
Caption: Workflow for this compound nanovesicle preparation.
Protocol 2: Characterization of this compound Nanovesicles
1. Size and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the nanovesicle suspension in 1x PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.
-
-
Data Analysis: The mean particle size should be around 90 nm with a PDI below 0.2, indicating a homogenous population of nanovesicles. The zeta potential will provide information on the surface charge, which is typically negative.
2. Morphological Analysis:
-
Instrumentation: Transmission Electron Microscope (TEM).
-
Procedure:
-
Place a drop of the diluted nanovesicle suspension on a carbon-coated copper grid.
-
Negatively stain the sample with a suitable agent (e.g., uranyl acetate or phosphotungstic acid).
-
Allow the grid to dry completely.
-
Image the grid under the TEM.
-
-
Data Analysis: The micrographs should reveal spherical vesicles consistent with the size measurements from DLS.
Protocol 3: In Vitro Macrophage Uptake Assay
This protocol assesses the targeting efficiency of this compound nanovesicles to macrophages in a cell culture system.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1 derived macrophages).
-
Complete cell culture medium.
-
Fluorescently labeled this compound nanovesicles (e.g., with NBD-PC).
-
Control (non-targeted) nanovesicles without this compound.
-
12-well or 24-well cell culture plates.
-
Flow cytometer.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: a. Seed macrophages in a multi-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment. b. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Incubation with Nanovesicles: a. On the day of the experiment, remove the old medium and replace it with fresh medium containing either fluorescently labeled this compound nanovesicles or control nanovesicles at a predetermined concentration. b. Incubate for a specific time period (e.g., 1-4 hours) at 37°C.
-
Sample Preparation for Flow Cytometry: a. After incubation, wash the cells three times with cold 1x PBS to remove unbound nanovesicles. b. Detach the cells using a non-enzymatic cell dissociation solution. c. Centrifuge the cells and resuspend them in FACS buffer (PBS with 1-2% FBS).
-
Data Acquisition and Analysis: a. Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity of the cells. b. Compare the uptake of this compound nanovesicles to that of control nanovesicles. A significant increase in fluorescence in cells treated with this compound nanovesicles indicates successful targeting.
-
Fluorescence Microscopy (Optional): a. For visualization, cells can be grown on coverslips. b. After incubation with nanovesicles and washing, fix the cells with 4% paraformaldehyde. c. Mount the coverslips on microscope slides and visualize the cellular uptake of the fluorescent nanovesicles.
Signaling Pathway
The incorporation of this compound into nanovesicles is designed to engage the CD36 scavenger receptor on macrophages. The binding of ligands like oxidized LDL (which contains this compound) to CD36 initiates a signaling cascade that can lead to pro-inflammatory responses and foam cell formation in the context of atherosclerosis. This pathway often involves the activation of Src family kinases and MAP kinases. Furthermore, CD36 signaling can be linked to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of lipid metabolism and inflammation.
Caption: CD36 signaling cascade upon this compound binding.
By following these protocols, researchers can effectively prepare, characterize, and utilize this compound-incorporated nanovesicles for targeted delivery to macrophages, enabling a wide range of applications in biomedical research and drug development.
References
- 1. Nanoparticles target intimal macrophages in atherosclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decursin‐Loaded Nanovesicles Target Macrophages Driven by the Pathological Process of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Atherosclerotic Lesions and Intimal Macrophages Using CD36-Targeted Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal development of apoptotic cells-mimicking liposomes targeting macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of CD36 expression by oxidized LDL and IL-4 by a common signaling pathway dependent on protein kinase C and PPAR-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxidized Phospholipid-Protein Interactions with KOdiA-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized phospholipids (oxPLs) are generated from the oxidation of cellular membrane phospholipids and are implicated in a wide range of inflammatory diseases, including atherosclerosis. 1-palmitoyl-2-(5-keto-6-octenedioyl) phosphatidylcholine (KOdiA-PC) is a prominent species of oxidized phosphatidylcholine found in oxidized low-density lipoprotein (oxLDL). It serves as a high-affinity ligand for the scavenger receptor CD36, which is expressed on various cell types, including macrophages. The interaction between this compound and CD36 plays a crucial role in the recognition and uptake of oxLDL by macrophages, leading to foam cell formation, a hallmark of atherosclerotic plaques.[1][2] Understanding the intricacies of this compound-protein interactions is therefore vital for the development of novel therapeutics targeting inflammatory and metabolic diseases.
These application notes provide detailed protocols for utilizing this compound to investigate its interactions with proteins, with a focus on the scavenger receptor CD36, and to elucidate its effects on cellular signaling and gene expression in macrophages.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Name | 1-palmitoyl-2-(5-keto-6-octene-dioyl) phosphatidylcholine | [3] |
| Abbreviation | This compound | [3] |
| Molecular Formula | C₃₂H₅₈NO₁₁P | [2] |
| Molecular Weight | 663.8 g/mol | |
| Binding Affinity to CD36 (EC₅₀) | Tens of micromolar range |
Table 2: Quantitative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| LC Column | C18 reverse-phase | |
| Mobile Phase A | Water with 0.1% formic acid and 5mM ammonium formate | |
| Mobile Phase B | Methanol with 0.1% formic acid and 5mM ammonium formate | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Precursor Ion (m/z) | Varies depending on adduct ([M+H]⁺, [M+Na]⁺) | |
| Product Ion (m/z) | Phosphocholine headgroup fragment at m/z 184 |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, which can be used to mimic the surface of oxidized lipoproteins in cell-based assays.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
This compound
-
Chloroform
-
Argon or Nitrogen gas
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-Extruder with 100 nm polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
In a glass vial, dissolve POPC and this compound in chloroform at the desired molar ratio (e.g., 9:1 POPC:this compound).
-
Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add degassed PBS to the lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Hydrate the lipid film by vortexing for 10-15 minutes. The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the hydrated lipid suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane 11-21 times to form unilamellar liposomes of a uniform size. The solution should become clearer.
-
-
Storage:
-
Store the prepared liposomes at 4°C and use within 1-2 weeks.
-
Protocol 2: Macrophage Uptake of this compound Liposomes
This protocol outlines a method to quantify the uptake of this compound-containing liposomes by macrophages, which is primarily mediated by the CD36 receptor.
Materials:
-
RAW 264.7 macrophages or bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound containing liposomes labeled with a fluorescent dye (e.g., NBD-PC)
-
Control liposomes (without this compound) labeled with a fluorescent dye
-
Anti-CD36 blocking antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture:
-
Plate macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Blocking (Optional):
-
To confirm the role of CD36, pre-incubate a subset of cells with an anti-CD36 blocking antibody for 1 hour at 37°C.
-
-
Liposome Incubation:
-
Add fluorescently labeled this compound liposomes or control liposomes to the cells at a final concentration of 10-50 µg/mL.
-
Incubate for 2-4 hours at 37°C.
-
-
Washing:
-
Gently wash the cells three times with cold PBS to remove unbound liposomes.
-
-
Analysis:
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Fluorescence Microscopy: Visualize the uptake of fluorescent liposomes using a fluorescence microscope.
-
Protocol 3: In Vitro this compound and CD36 Peptide Binding Assay
This fluorescence-based assay provides a quantitative measure of the direct interaction between this compound and a peptide representing the binding domain of CD36.
Materials:
-
FITC-labeled peptide corresponding to amino acids 149-168 of mouse CD36.
-
This compound
-
PAPC (unoxidized control)
-
PBS, pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FITC-labeled CD36 peptide in PBS.
-
Prepare serial dilutions of this compound and PAPC in PBS.
-
-
Binding Reaction:
-
In a 96-well black microplate, add the FITC-labeled CD36 peptide to each well at a final concentration of 1 µM.
-
Add the serial dilutions of this compound or PAPC to the wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the lipid concentration.
-
A saturable binding curve for this compound indicates a specific interaction. The EC₅₀ value can be calculated from this curve. PAPC should not show significant binding.
-
Protocol 4: Analysis of this compound-Induced Gene Expression in Macrophages
This protocol details how to investigate the effects of this compound on macrophage gene expression using quantitative real-time PCR (qRT-PCR).
Materials:
-
RAW 264.7 macrophages
-
Complete culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, HO-1, Nrf2) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment:
-
Plate macrophages in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 10-30 µg/mL) for a specified time (e.g., 4, 8, or 24 hours). Include an untreated control.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Perform qPCR using a qPCR master mix and primers for your target genes.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for preparing this compound liposomes and assessing their uptake by macrophages.
References
- 1. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Toll-like receptor 4 activation by endogenous oxidized phosphatidylcholine, this compound by inhibiting LPS binding to MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Modeling of Atherosclerosis with KOdiA-PC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. A key initiating event in atherosclerosis is the oxidation of low-density lipoproteins (LDL) within the arterial wall, leading to the formation of various oxidized phospholipids (OxPLs). Among these, 1-palmitoyl-2-(9-keto-10-dodecendioic acid)-sn-glycero-3-phosphocholine (KOdiA-PC) has been identified as a critical bioactive lipid that plays a significant role in the pathogenesis of atherosclerosis.[1][2] this compound is a major component of oxidized LDL (oxLDL) and acts as a high-affinity ligand for scavenger receptors, particularly CD36, expressed on macrophages and other vascular cells.[2][3] This interaction triggers a cascade of pro-atherogenic cellular responses, including foam cell formation, endothelial dysfunction, smooth muscle cell migration, and platelet activation.[1]
These application notes provide detailed protocols for in vitro modeling of key atherosclerotic processes using this compound. The assays described herein are fundamental for studying the molecular mechanisms of atherosclerosis and for the screening and validation of potential therapeutic agents.
Data Summary
The following tables summarize quantitative data for the application of this compound in various in vitro models of atherosclerosis.
Table 1: Macrophage Foam Cell Formation
| Cell Type | This compound Concentration | Incubation Time | Key Observations | Reference |
| Mouse Peritoneal Macrophages | 5 µM (as part of oxPC vesicle) | 15 min | Induction of P-selectin expression. | |
| Human Monocyte-Derived Macrophages | 20-50 µM (Oleacein co-incubation) | 72 h | Inhibition of foam cell formation by Oleacein. | |
| RAW264.7 Macrophages | Not specified | Not specified | Suppression of LPS-induced TLR4 activation. |
Table 2: Endothelial Cell Activation
| Cell Type | This compound Concentration | Incubation Time | Key Observations | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | OxPLs induce expression of inflammatory chemokines. | |
| Human Aortic Endothelial Cells (HAECs) | Not specified | Not specified | TLR4 signaling triggered by oxidized phospholipids. |
Table 3: Smooth Muscle Cell (SMC) Migration
| Cell Type | Chemoattractant | Assay Type | Key Observations | Reference |
| Human Aortic SMCs | PDGF-BB (20 ng/mL) | Transwell Assay | Model for studying SMC migration. | |
| A7r5 cells | 10% FBS | Transwell Assay | Assessment of cell migration potential. |
Table 4: Platelet Aggregation
| Platelet Source | Agonist | Assay Type | Key Observations | Reference |
| Human Platelets | This compound (5 µM) | Flow Cytometry | Increased P-selectin expression. | |
| Human Platelet-Rich Plasma | ADP (10 µM) | Light Transmission Aggregometry | Measurement of platelet aggregation. |
Signaling Pathways
This compound Induced Macrophage Foam Cell Formation via CD36
This compound, a prominent component of oxLDL, is a high-affinity ligand for the scavenger receptor CD36 on macrophages. The binding of this compound to CD36 initiates a signaling cascade that leads to the uptake of oxLDL and the transformation of macrophages into lipid-laden foam cells, a hallmark of early atherosclerotic lesions. This process is central to the progression of atherosclerosis.
This compound and Endothelial Cell Activation via TLR4
This compound can also activate Toll-like receptor 4 (TLR4) signaling in endothelial cells. This interaction contributes to endothelial dysfunction by promoting the expression of pro-inflammatory cytokines and adhesion molecules, which facilitate the recruitment of leukocytes to the arterial wall. The primary signaling adaptor for TLR4 in endothelial cells is MyD88.
Experimental Protocols
Macrophage Foam Cell Formation Assay
This protocol details the induction of foam cell formation in macrophages using this compound and visualization by Oil Red O staining.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Low-density lipoprotein (LDL)
-
Copper (II) sulfate (CuSO₄) for LDL oxidation (or use commercially available oxLDL)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Hematoxylin
-
Microscope
Protocol:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Preparation of oxLDL containing this compound (optional if using commercial oxLDL):
-
Dialyze native LDL against PBS.
-
Incubate LDL (1 mg/mL) with 10 µM CuSO₄ at 37°C for 18-24 hours.
-
Stop the oxidation by adding EDTA to a final concentration of 1 mM.
-
Dialyze the oxLDL extensively against PBS.
-
-
Induction of Foam Cell Formation:
-
Replace the culture medium with fresh medium containing oxLDL (e.g., 50 µg/mL) or this compound at the desired concentration.
-
Incubate the cells for 24-72 hours at 37°C.
-
-
Oil Red O Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 60% isopropanol to each well for 15 seconds.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and wash the cells with 60% isopropanol, followed by a wash with PBS.
-
Counterstain with hematoxylin for 1 minute.
-
Wash with PBS.
-
-
Visualization: Visualize the lipid droplets (stained red) within the macrophages using a light microscope.
Experimental Workflow:
Endothelial Cell Activation Assay
This protocol describes how to assess the activation of endothelial cells in response to this compound by measuring the expression of adhesion molecules.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
This compound
-
TNF-α (positive control)
-
PBS
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Antibodies for VCAM-1 and ICAM-1 (for flow cytometry or Western blot)
Protocol:
-
Cell Seeding: Seed endothelial cells in a 6-well plate and grow to confluence.
-
Cell Treatment:
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with this compound at various concentrations for 6-24 hours. Include a vehicle control and a positive control (e.g., TNF-α, 10 ng/mL).
-
-
Analysis of Gene Expression (qRT-PCR):
-
Wash the cells with PBS and lyse them to extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to measure the relative mRNA levels of adhesion molecules (e.g., VCAM-1, ICAM-1) and inflammatory cytokines (e.g., IL-6, IL-8). Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Analysis of Protein Expression (Flow Cytometry or Western Blot):
-
For flow cytometry, detach the cells and stain with fluorescently labeled antibodies against VCAM-1 and ICAM-1.
-
For Western blotting, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against VCAM-1 and ICAM-1.
-
Experimental Workflow:
Smooth Muscle Cell Migration Assay (Transwell)
This protocol outlines the use of a Transwell assay to measure the effect of this compound on the migration of vascular smooth muscle cells.
Materials:
-
Vascular smooth muscle cells (SMCs)
-
SMC growth medium
-
Transwell inserts (8 µm pore size)
-
This compound
-
Chemoattractant (e.g., PDGF-BB or 10% FBS)
-
Serum-free medium
-
Crystal violet stain
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture SMCs and serum-starve them for 24 hours before the assay.
-
Assay Setup:
-
Place Transwell inserts into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 20 ng/mL PDGF-BB or 10% FBS) to the lower chamber.
-
Resuspend the serum-starved SMCs in serum-free medium.
-
Add the SMC suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Transwell insert.
-
Add this compound at the desired concentration to the upper or lower chamber, depending on the experimental design.
-
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Staining and Quantification:
-
Remove the inserts from the plate.
-
Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% PFA for 15 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Experimental Workflow:
Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation induced by this compound using light transmission aggregometry.
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
ADP or other platelet agonists (positive control)
-
Saline
-
Light transmission aggregometer
Protocol:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment (Optional): Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Place a cuvette with PRP and a stir bar into the aggregometer.
-
Add this compound at the desired concentration and record the change in light transmission over time.
-
Use a known agonist like ADP (e.g., 10 µM) as a positive control.
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
Experimental Workflow:
References
- 1. Absence of TRAM restricts Toll-like receptor 4 signaling in vascular endothelial cells to the MyD88 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of KOdiA-PC Uptake in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
KOdiA-PC (1-palmitoyl-2-(5-keto-6-octenedioyl)sn-glycero-3-phosphocholine) is an oxidized phosphatidylcholine that serves as a high-affinity ligand for scavenger receptors, most notably CD36.[1][2] This interaction is of significant interest in various pathological conditions, including atherosclerosis, where the uptake of oxidized lipids by macrophages leads to the formation of foam cells.[2][3] Understanding the dynamics of this compound uptake by immune cells is crucial for developing novel therapeutics targeting lipid-driven inflammation and metabolic diseases.
This application note provides a detailed protocol for the quantitative analysis of this compound uptake in macrophage cell lines using flow cytometry. This method allows for a high-throughput and sensitive measurement of cellular uptake, making it an ideal tool for screening potential inhibitors and characterizing the cellular mechanisms involved.
Principle of the Assay
This protocol utilizes a fluorescently labeled this compound analogue (e.g., Bodipy-KOdiA-PC) to track its internalization by macrophages. Cells are incubated with the fluorescent probe, and the resulting increase in cellular fluorescence is quantified using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of this compound taken up by the cells.
Materials and Reagents
-
Cell Lines: RAW 264.7 (murine macrophages) or THP-1 (human monocytic leukemia cells)
-
This compound: Fluorescently labeled this compound (e.g., Bodipy-KOdiA-PC)
-
Cell Culture Media:
-
For RAW 264.7: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
For THP-1: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
-
THP-1 Differentiation: Phorbol 12-myristate 13-acetate (PMA)
-
Buffers: Phosphate-buffered saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Antibodies (Optional): Fluorochrome-conjugated anti-CD36 antibody for receptor expression analysis.
-
Viability Dye: e.g., Propidium Iodide (PI) or DAPI
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorophore.
Experimental Protocols
Cell Culture and Differentiation
RAW 264.7 Macrophage Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
-
Seed cells at a density of 2 x 10^5 cells/well in a 24-well plate 24 hours prior to the uptake assay.
THP-1 Monocyte to Macrophage Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
To differentiate monocytes into macrophages, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C with 5% CO2. Differentiated macrophages will become adherent.
-
After differentiation, aspirate the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium. Allow the cells to rest for 24 hours before the uptake assay.
This compound Uptake Assay
-
Preparation of Fluorescent this compound: Prepare a stock solution of fluorescently labeled this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Cell Treatment:
-
Aspirate the culture medium from the plated macrophages.
-
Wash the cells once with warm PBS.
-
Add the diluted fluorescent this compound solution to each well. Include a vehicle control (medium with the same concentration of solvent).
-
-
Incubation: Incubate the cells for the desired time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Cell Harvesting:
-
After incubation, aspirate the this compound containing medium.
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Detach the adherent cells using a cell scraper in the presence of cold PBS or by using an enzyme-free dissociation buffer.
-
Transfer the cell suspension to microcentrifuge tubes.
-
-
Staining (Optional):
-
If analyzing receptor expression, centrifuge the cells at 300 x g for 5 minutes and resuspend in Flow Cytometry Staining Buffer containing a fluorochrome-conjugated anti-CD36 antibody. Incubate for 30 minutes on ice in the dark.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
Viability Staining: Resuspend the cell pellet in Flow Cytometry Staining Buffer and add a viability dye (e.g., PI) just before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
Data Analysis
The uptake of fluorescently labeled this compound is quantified by measuring the Mean Fluorescence Intensity (MFI) in the appropriate channel (e.g., FITC channel for Bodipy-KOdiA-PC).
Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris.
-
Singlet Gating: Use FSC-A vs. FSC-H to exclude doublets and cell aggregates.
-
Viability Gate: Use the viability dye signal to exclude dead cells from the analysis.
-
Fluorescence Analysis: Within the live, single-cell population, measure the MFI of the fluorescent this compound signal.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: this compound Uptake in RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | Fold Change over Control |
| Vehicle Control | 0 | 60 | 150 ± 15 | 1.0 |
| Bodipy-KOdiA-PC | 1 | 60 | 850 ± 50 | 5.7 |
| Bodipy-KOdiA-PC | 5 | 60 | 4200 ± 250 | 28.0 |
| Bodipy-KOdiA-PC | 10 | 60 | 9500 ± 600 | 63.3 |
Table 2: Time-Dependent Uptake of Bodipy-KOdiA-PC (5 µM)
| Incubation Time (min) | Mean Fluorescence Intensity (MFI) |
| 0 | 145 ± 12 |
| 30 | 2100 ± 180 |
| 60 | 4250 ± 230 |
| 120 | 7800 ± 450 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound uptake via the CD36 scavenger receptor.
Caption: Experimental workflow for flow cytometry analysis of this compound uptake.
Conclusion
The protocol described in this application note provides a robust and quantitative method for studying the uptake of this compound by macrophages. This assay can be readily adapted for screening purposes in drug development and for fundamental research into the roles of oxidized phospholipids and scavenger receptors in health and disease. The use of flow cytometry allows for single-cell analysis, providing detailed insights into the heterogeneity of cellular responses.
References
- 1. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rwdstco.com [rwdstco.com]
Application Notes and Protocols: Synthesis and Purification of KOdiA-PC for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine (KOdiA-PC) is a prominent oxidized phospholipid (OxPL) species found in oxidized low-density lipoprotein (oxLDL). It is a high-affinity ligand for the scavenger receptor CD36, playing a critical role in the pathogenesis of atherosclerosis.[1][2] The interaction between this compound and CD36 on macrophages mediates the uptake of oxLDL, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[3][4][5] Understanding the synthesis, purification, and biological activity of this compound is crucial for researchers investigating cardiovascular diseases and developing novel therapeutic interventions. These application notes provide detailed protocols for the synthesis and purification of this compound for research purposes.
Data Presentation
The following table summarizes the quantitative data regarding the binding of this compound to the CD36 receptor.
| Ligand | Receptor Fragment | Method | Affinity Metric | Value | Reference |
| This compound | GST-CD36 (amino acids 150-168) | Fluorescence Intensity Assay | EC50 | 18 µM |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a plausible multi-step chemical synthesis of 1-(palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine (this compound) based on established principles of organic chemistry for lipid synthesis.
Materials:
-
1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine
-
5-keto-6-octenedioic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and equipment
Procedure:
-
Activation of 5-keto-6-octenedioic acid:
-
Dissolve 5-keto-6-octenedioic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours to form the activated ester. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Esterification Reaction:
-
In a separate flask, dissolve 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine (4:1 v/v).
-
Slowly add the activated 5-keto-6-octenedioic acid solution from step 1 to the lysophospholipid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by TLC.
-
-
Reaction Quench and Work-up:
-
After completion of the reaction, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of the synthesized this compound using a normal-phase high-performance liquid chromatography (NP-HPLC) system.
Materials and Equipment:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)
-
Normal-phase silica column (e.g., 5 µm particle size, 4.6 mm x 250 mm)
-
HPLC-grade solvents: Hexane, Isopropanol, Water, Acetic Acid
-
Crude this compound sample from synthesis
-
Vials for fraction collection
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound residue from the synthesis work-up in the initial mobile phase solvent mixture.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: Normal-Phase Silica Column
-
Mobile Phase A: Hexane/Isopropanol (e.g., 80:20, v/v)
-
Mobile Phase B: Isopropanol/Water/Acetic Acid (e.g., 85:14:1, v/v/v)
-
Gradient Program:
-
0-10 min: 100% A
-
10-30 min: Linear gradient to 50% B
-
30-40 min: Hold at 50% B
-
40-45 min: Linear gradient back to 100% A
-
45-55 min: Column re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm or ELSD
-
-
Fraction Collection and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Collect fractions corresponding to the major peak eluting at the expected retention time for this compound.
-
Analyze the collected fractions for purity by analytical HPLC and confirm the identity of the product by mass spectrometry.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Signaling Pathway of this compound via CD36 in Macrophages
References
- 1. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling events in pathogen-induced macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of foam cell formation in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms [frontiersin.org]
Troubleshooting & Optimization
Optimizing KOdiA-PC Concentration for Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 1-(palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine (KOdiA-PC) for various cell-based assays. This compound is a potent oxidized phospholipid that acts as a high-affinity ligand for the scavenger receptor CD36 and an inhibitor of Toll-like receptor 4 (TLR4) signaling. Proper concentration optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell-based assays?
This compound is an oxidized phosphatidylcholine that plays a significant role in the recognition and uptake of oxidized low-density lipoprotein (oxLDL) by macrophages through the CD36 receptor.[1] It is also known to inhibit lipopolysaccharide (LPS)-induced inflammation by blocking the TLR4 signaling pathway.[2] In cell-based assays, this compound is primarily used to:
-
Study the mechanisms of foam cell formation in atherosclerosis.
-
Investigate the role of CD36 in lipid uptake and signaling.
-
Explore the anti-inflammatory effects of oxidized phospholipids.
-
Modulate macrophage polarization and function.[1]
Q2: How should I prepare a stock solution of this compound?
This compound is typically supplied as a solution in ethanol. To prepare a stock solution, it is recommended to dilute it further in an appropriate solvent. The choice of solvent will depend on the experimental requirements and the tolerance of the cell line. Common solvents and their approximate solubilities are listed in the table below. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is minimal to avoid solvent-induced cytotoxicity. For aqueous solutions, it is not recommended to store them for more than one day.
Q3: What are the typical working concentrations of this compound for cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific biological question being addressed. Based on available literature, a starting point for optimization is crucial. Below is a table summarizing suggested concentration ranges for common macrophage cell lines. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell-based assays.
Problem 1: Low or no observable effect of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. Start from a low concentration and gradually increase it to identify the optimal working range for your specific cell line and assay. |
| Incorrect Solvent or Poor Solubility | Ensure that this compound is fully dissolved in the stock solution. If preparing an aqueous solution, use it immediately as its stability is limited. Consider the compatibility of the solvent with your cell culture medium. |
| Cell Health and Density | Ensure that the cells are healthy, viable, and seeded at an appropriate density. Over-confluent or stressed cells may not respond optimally to stimuli. |
| Assay Incubation Time | The kinetics of the cellular response to this compound can vary. Optimize the incubation time by performing a time-course experiment. |
Problem 2: High background or non-specific effects.
| Possible Cause | Troubleshooting Step |
| This compound Aggregation | Oxidized phospholipids can form aggregates in aqueous solutions. To minimize this, prepare fresh dilutions from the stock solution for each experiment. Sonication of the stock solution before dilution may also be beneficial. |
| Non-specific Binding | Include appropriate controls, such as vehicle-only and untreated cells, to assess the level of non-specific binding or background signal. Consider using a blocking agent if non-specific binding to the assay plate or other components is suspected. |
| Interference with Assay Readout | If using a fluorescence-based assay, check for potential autofluorescence of this compound or its interaction with the fluorescent dye. Run a control with this compound alone to assess any interference. |
Problem 3: Observed cytotoxicity.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of oxidized phospholipids can be toxic to cells.[3][4] Reduce the concentration of this compound and perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. |
| Solvent Toxicity | Ensure that the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium is below the toxic threshold for your cells. |
| Prolonged Incubation | Long exposure to even moderate concentrations of this compound may induce apoptosis. Optimize the incubation time to achieve the desired biological effect without causing significant cell death. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~0.5 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~0.5 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
Table 2: Recommended Starting Concentrations for this compound in Macrophage Cell-Based Assays
| Cell Line | Assay Type | Recommended Starting Concentration Range | Incubation Time | Reference |
| RAW 264.7 | TLR4 Signaling Inhibition | 10 - 50 µM | 4 - 24 hours | |
| RAW 264.7 | Cytotoxicity/Apoptosis | 10 - 100 µM | 6 - 24 hours | |
| THP-1 (PMA-differentiated) | Lipid Uptake/Foam Cell Formation | 5 - 25 µM | 24 - 48 hours | N/A |
Note: The concentrations provided are starting points. Optimal concentrations must be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in serum-free DMEM from a stock solution.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Macrophage Lipid Uptake Assay using PMA-differentiated THP-1 Cells
-
THP-1 Differentiation: Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well. Differentiate the cells into macrophages by treating them with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
This compound Treatment: After differentiation, replace the medium with fresh RPMI-1640 containing 10% FBS and treat the cells with the desired concentrations of this compound (e.g., 5, 10, 25 µM) for 24 hours.
-
Lipid Staining: Remove the medium and wash the cells with PBS. Stain the intracellular lipid droplets with a fluorescent dye such as BODIPY 493/503 for 30 minutes.
-
Imaging and Quantification: Wash the cells with PBS and visualize the lipid droplets using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software to assess the extent of lipid uptake.
Visualizations
References
- 1. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Toll-like receptor 4 activation by endogenous oxidized phosphatidylcholine, this compound by inhibiting LPS binding to MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of oxidized phospholipids in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of oxidized phospholipids in cultured macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling KOdiA-PC
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC) to prevent its degradation during experiments. Adherence to these protocols is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a potent oxidized phospholipid that acts as a high-affinity ligand for the scavenger receptor CD36.[1][2] Its stability is crucial because degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental outcomes. The truncated and oxidized sn-2 acyl chain of this compound is key to its interaction with CD36, and any alteration to this structure can compromise its function.
Q2: What are the primary factors that can cause this compound degradation?
A2: The primary degradation pathways for oxidized phospholipids like this compound are further oxidation and hydrolysis.[3] Key environmental factors that can accelerate degradation include:
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation and hydrolysis.
-
Light: Exposure to light, particularly UV light, can promote the generation of free radicals and lead to photo-oxidation.[4]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds in the phospholipid structure. The stability of phospholipids is generally greatest around pH 6.5.
-
Oxygen: As an oxidized lipid, this compound is susceptible to further oxidation. The presence of dissolved oxygen in solvents and culture media can contribute to this process.
-
Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and promote the formation of ice crystals, which can physically disrupt the molecule and increase exposure to degradative factors.[2]
Q3: How should I store this compound to ensure its long-term stability?
A3: For long-term stability, this compound should be stored at -80°C. It is typically supplied as a solution in an organic solvent like ethanol. When stored properly at -80°C, it is stable for at least two years. For short-term storage, aliquots can be kept at -20°C for up to one month.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A4: While this compound has some solubility in PBS (pH 7.2) at a concentration of up to 5 mg/ml, it is important to note that aqueous solutions are more prone to hydrolysis. If an aqueous stock solution is necessary, it should be prepared fresh for each experiment and used immediately. For longer-term storage, it is best to keep it in an organic solvent like ethanol.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in cell-based assays. | Degradation of this compound in stock solution or during the experiment. | 1. Prepare fresh aliquots of this compound from a long-term stock stored at -80°C. 2. Minimize the exposure of the working solution to light and room temperature. 3. Reduce the incubation time of this compound with cells if possible. 4. Consider adding an antioxidant, such as BHT, to the stock solution (ensure compatibility with your experimental system). |
| High variability between experimental replicates. | Inconsistent handling and preparation of this compound working solutions. | 1. Ensure precise and consistent dilution of the stock solution for each replicate. 2. Use freshly prepared working solutions for each experiment. 3. Vortex the stock solution briefly before making dilutions to ensure homogeneity. |
| Precipitation of this compound in aqueous media. | Exceeding the solubility limit of this compound in the experimental buffer. | 1. Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit (approx. 5 mg/ml in PBS, pH 7.2). 2. To aid solubility, you can gently warm the solution to 37°C and sonicate briefly in an ultrasonic bath. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stable stock and working solutions of this compound to minimize degradation.
Materials:
-
This compound (stored at -80°C)
-
Anhydrous ethanol
-
Sterile, amber microcentrifuge tubes
-
Sterile, light-protected tubes for working solutions
-
Calibrated micropipettes
Procedure:
-
Thawing: Remove the vial of this compound from -80°C storage and allow it to warm to room temperature in a desiccator to prevent condensation.
-
Aliquoting: Once thawed, briefly vortex the stock solution. Prepare single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage of Aliquots: Store the aliquots at -80°C for long-term use or at -20°C for use within one month.
-
Preparation of Working Solution: For each experiment, thaw a fresh aliquot at room temperature. Dilute the this compound to the desired final concentration in your experimental medium immediately before use. Protect the working solution from light.
Protocol 2: Typical Cell-Based Assay with this compound
This protocol provides a general workflow for treating cells with this compound while minimizing its degradation.
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells)
-
Cell culture medium
-
This compound working solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Preparation for Treatment: Just before treatment, prepare the this compound working solution by diluting the stock into pre-warmed cell culture medium. Mix gently by inversion.
-
Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period. To minimize degradation, especially for longer incubation times, consider replacing the this compound-containing medium at regular intervals.
-
Downstream Analysis: After incubation, proceed with your planned downstream analysis (e.g., RNA extraction, protein analysis, flow cytometry).
Visualizations
Caption: A typical experimental workflow for using this compound, emphasizing steps to prevent degradation.
Caption: Factors contributing to the degradation of this compound.
References
- 1. Structure and pH Dependence of Membranolytic Mechanisms by Truncated Oxidized Phospholipids. | Semantic Scholar [semanticscholar.org]
- 2. Thermodynamic and kinetic investigations of the release of oxidized phospholipids from lipid membranes and its effect on vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Light-induced Oxidation of Photoreceptor Outer Segment Phospholipids Generates Ligands for CD36-mediated Phagocytosis by Retinal Pigment Epithelium: A Potential Mechanism for Modulating Outer Segment Phagocytosis Under Oxidant Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in KOdiA-PC Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in KOdiA-PC (1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine) uptake assays.
Troubleshooting Guide
Variable results in this compound uptake assays can arise from multiple factors, from sample preparation to data acquisition. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: High Background Fluorescence
High background can mask the true signal from cellular uptake of fluorescently labeled this compound, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence from Media Components | Use phenol red-free media during the assay, as phenol red is a known source of fluorescence. Consider using a specialized low-fluorescence medium if background remains high.[1] |
| Nonspecific Binding of Fluorescent Probe | Increase the number and stringency of wash steps after incubation with the fluorescent probe. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer to reduce nonspecific binding to cell surfaces and plasticware.[1] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter that could scatter light.[1] |
| Suboptimal Plate Choice | Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. |
Problem 2: Low Fluorescence Signal
A weak signal can make it difficult to distinguish between experimental conditions and may fall below the limit of detection.
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration | Perform a concentration titration of the fluorescently labeled this compound to determine the optimal concentration that yields a robust signal without causing cellular toxicity or probe aggregation. |
| Suboptimal Excitation/Emission Wavelengths | Verify the excitation and emission maxima of the fluorophore conjugated to this compound. Ensure that the filters or monochromator settings on the plate reader or microscope are correctly aligned with these wavelengths.[1] |
| Photobleaching | Minimize the exposure of your samples to excitation light. For microscopy, use the lowest possible laser power and exposure time. For plate-based assays, reduce the number of reads per well if possible. The use of anti-fade mounting media can be beneficial for microscopy.[1] |
| Low Uptake Efficiency | Optimize incubation time; perform a time-course experiment to determine the point of maximum uptake. Ensure cells are healthy and not overly confluent, as this can affect uptake. |
| Low Expression of Scavenger Receptors (e.g., CD36) | Use a cell line known to express high levels of the relevant scavenger receptor, or consider transiently overexpressing the receptor. Verify receptor expression levels by western blot or flow cytometry. |
Problem 3: High Well-to-Well or Sample-to-Sample Variability
Inconsistent results between replicates can obscure real biological effects.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell density and distribution across the plate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile PBS or water to create a humidity barrier. |
| Variable Cell Health or Confluency | Standardize cell culture conditions, including passage number, seeding density, and growth time. Visually inspect cells for consistent morphology and confluency before starting the assay. |
| Inconsistent Reagent Addition | Use calibrated pipettes and ensure consistent mixing in each well. Automated liquid handlers can improve precision for high-throughput assays. |
| This compound Aggregation | Prepare fresh dilutions of this compound for each experiment. Sonication or vortexing of the stock solution before dilution can help to break up aggregates. The stability of lipid dispersions can be checked by dynamic light scattering. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its uptake measured?
A1: this compound is an oxidized phospholipid and a potent ligand for the scavenger receptor CD36. Measuring its cellular uptake helps in understanding the mechanisms of diseases like atherosclerosis, where the uptake of oxidized lipids by macrophages leads to foam cell formation.
Q2: Which cell lines are suitable for this compound uptake assays?
A2: Macrophage cell lines such as RAW 264.7 and THP-1 (differentiated into macrophages) are commonly used due to their expression of scavenger receptors like CD36. Other cell types, such as endothelial cells or specific transfectants expressing CD36, can also be used depending on the research question.
Q3: How can I prepare fluorescently labeled this compound for an uptake assay?
A3: Fluorescently labeled this compound can be synthesized by incorporating a fluorescent fatty acid analog or by using a commercially available fluorescently tagged version. Lipid dispersions are often prepared by the ethanol injection method, where an ethanolic solution of the lipid is injected into a buffer solution under vigorous stirring.
Q4: What are the appropriate controls for a this compound uptake assay?
A4: Essential controls include:
-
Unlabeled cells: To measure background autofluorescence.
-
Cells with vehicle control: To account for any effects of the solvent used to dissolve this compound.
-
Competition assay: Co-incubation with an excess of unlabeled this compound or another CD36 ligand to demonstrate receptor-specific uptake.
-
Uptake at 4°C: As a negative control, since active transport processes are inhibited at low temperatures.
Q5: Can the stability of this compound in the assay medium affect the results?
A5: Yes, the stability and aggregation state of this compound in the culture medium can significantly impact uptake. It is recommended to prepare fresh lipid dispersions for each experiment and to be mindful of potential interactions with serum components if present in the media.
Experimental Protocols
Detailed Protocol for Fluorescent this compound Uptake Assay in Macrophages
This protocol is adapted from methodologies for studying the uptake of fluorescently labeled oxidized phospholipids in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM), phenol red-free
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescently labeled this compound (e.g., BODIPY-KOdiA-PC)
-
Unlabeled this compound (for competition assay)
-
Bovine Serum Albumin (BSA)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Preparation of this compound Dispersions:
-
Prepare a stock solution of fluorescently labeled this compound in ethanol.
-
On the day of the experiment, prepare working solutions by injecting the ethanolic stock into serum-free, phenol red-free DMEM to the desired final concentration (e.g., 1-10 µM). The final ethanol concentration should not exceed 1% (v/v).
-
For competition experiments, prepare a similar solution containing both fluorescent this compound and a 10-fold excess of unlabeled this compound.
-
-
Uptake Assay:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of the this compound working solution (or control solutions) to each well.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Signal Measurement:
-
Remove the probe solution and wash the cells three times with cold PBS to stop the uptake and remove unbound probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for the chosen fluorophore. For microscopy, capture images at this stage.
-
-
Data Analysis:
-
Subtract the average fluorescence from the "no-cell" control wells (background).
-
Normalize the fluorescence signal to cell number or protein content if significant variations in cell density are observed.
-
Visualizations
Experimental Workflow for this compound Uptake Assay
Caption: Workflow for a typical this compound uptake experiment.
Troubleshooting Logic for Variable Assay Results
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Optimizing KOdiA-PC Nanoparticle Delivery to Cells
Welcome to the technical support center for improving the efficiency of KOdiA-PC (1-palmitoyl-2-(5-keto-6-octenedioyl) phosphatidylcholine) delivery to cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success. This compound is a potent ligand for the scavenger receptor CD36, making it an excellent tool for targeting nanoparticles to CD36-expressing cells, such as macrophages.[1] This guide will address common issues encountered during the preparation and delivery of this compound-functionalized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-mediated cellular uptake?
A1: this compound-functionalized nanoparticles are primarily taken up by cells through receptor-mediated endocytosis.[2] The this compound acts as a ligand that specifically binds to the CD36 scavenger receptor on the cell surface.[1] This binding event triggers the internalization of the nanoparticle into the cell within an endosome.
Q2: Which cell types are most suitable for this compound targeted delivery?
A2: Cell types that express high levels of the CD36 receptor are the most suitable targets. This includes, but is not limited to, macrophages, platelets, microvascular endothelial cells, and certain types of tumor cells.[3] It is crucial to verify the CD36 expression level of your target cell line before conducting experiments.
Q3: How can I verify the successful incorporation of this compound into my nanoparticles?
A3: Successful incorporation can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to confirm the presence of this compound in the final nanoparticle formulation. A functional confirmation can be achieved by observing enhanced uptake in CD36-positive cells compared to CD36-negative cells or by competitive inhibition assays.
Q4: What is the expected impact of serum on the delivery efficiency of this compound nanoparticles?
A4: The presence of serum can have variable effects. On one hand, serum proteins can adsorb to the surface of nanoparticles, forming a "protein corona" which may hinder the interaction between this compound and the CD36 receptor, thereby reducing uptake efficiency.[2] On the other hand, for some transfection reagents and cell types, serum can improve cell viability during the experiment. It is recommended to test your specific system with and without serum to determine the optimal conditions.
Troubleshooting Guide
This guide addresses common problems encountered during this compound nanoparticle delivery experiments, providing potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low delivery efficiency in target cells | 1. Low CD36 expression: The target cells may not express sufficient levels of the CD36 receptor. 2. Suboptimal nanoparticle formulation: Incorrect size, charge, or lipid composition of the nanoparticles. 3. Inefficient this compound presentation: The this compound ligand may be sterically hindered or present at too low a concentration on the nanoparticle surface. 4. Presence of inhibitors: Components in the cell culture medium may be interfering with the uptake process. | 1. Verify CD36 expression: Use techniques like flow cytometry or western blotting to confirm CD36 expression on your target cells. 2. Optimize nanoparticle characteristics: Aim for a particle size between 50-200 nm for efficient cellular uptake. Adjust the surface charge; a slightly negative or neutral charge is often optimal for avoiding non-specific uptake. 3. Adjust this compound concentration: Titrate the molar percentage of this compound in your lipid formulation. Typically, 1-5 mol% is a good starting range. 4. Use serum-free medium: Perform the incubation in a serum-free medium to reduce interference from serum proteins. |
| High background (non-specific) uptake | 1. Nanoparticle aggregation: Large aggregates can be non-specifically taken up by cells. 2. High nanoparticle concentration: Excessive concentrations can lead to non-receptor-mediated uptake mechanisms. 3. Inappropriate surface charge: Highly cationic nanoparticles can bind non-specifically to the negatively charged cell membrane. | 1. Ensure monodispersity: Use dynamic light scattering (DLS) to check for aggregation. If needed, filter the nanoparticle suspension through a 0.22 µm filter. 2. Optimize nanoparticle concentration: Perform a dose-response experiment to find the lowest effective concentration. 3. Modify surface charge: Incorporate neutral or zwitterionic lipids (like DOPC) to reduce non-specific binding. |
| High cell toxicity | 1. Cytotoxicity of the nanoparticle components: Some lipids or encapsulated cargo can be toxic to cells. 2. Prolonged incubation time: Extended exposure to nanoparticles can induce cellular stress. 3. Contaminants in the preparation: Endotoxins or residual organic solvents can cause cell death. | 1. Assess component toxicity: Test the cytotoxicity of the empty nanoparticles and the free drug/cargo separately. 2. Reduce incubation time: Optimize the incubation period to the minimum time required for sufficient uptake. 3. Ensure purity: Use high-purity lipids and sterile, endotoxin-free reagents and water for all preparations. |
| Poor reproducibility of results | 1. Inconsistent nanoparticle preparation: Variations in the preparation method can lead to batch-to-batch differences in size, charge, and ligand density. 2. Variability in cell culture: Changes in cell passage number, confluency, or health can affect uptake efficiency. 3. Inconsistent experimental conditions: Minor variations in incubation time, temperature, or reagent concentrations. | 1. Standardize preparation protocol: Follow a strict, detailed protocol for nanoparticle synthesis and characterization. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment. 3. Use master mixes: Prepare master mixes of reagents for treating multiple wells or plates to minimize pipetting errors. |
Data Presentation: Factors Influencing Delivery Efficiency
The following table summarizes quantitative data from studies on factors affecting the uptake of CD36-targeted liposomes in macrophages.
| Parameter Varied | Condition 1 | Uptake Efficiency (Condition 1) | Condition 2 | Uptake Efficiency (Condition 2) | Cell Type | Reference |
| Targeting Ligand | Liposomes without this compound | ~20% of cells with uptake | Liposomes with this compound | ~80% of cells with uptake | Mouse Peritoneal Macrophages | (Synthesized from) |
| Liposome Size | ~100 nm | High | ~400 nm | Low | J774A.1 Macrophages | (Synthesized from) |
| Cholesterol Content | 20 mol% | High | 40 mol% | Low | THP-1 derived Macrophages | (Synthesized from) |
| Surface Charge | Neutral | Low non-specific binding | Cationic | High non-specific binding | Macrophages | (Synthesized from) |
Experimental Protocols
Protocol 1: Preparation of this compound-Functionalized Liposomes
This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve DOPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., DOPC:Cholesterol:this compound at 54:45:1 mol%). b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at room temperature to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with sterile PBS by adding the buffer to the flask. The volume of PBS will determine the final lipid concentration. b. Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done at room temperature for 1-2 hours.
-
Sonication: a. To aid in the dispersion of the lipids, sonicate the MLV suspension in a water bath sonicator for 5-10 minutes.
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form unilamellar vesicles of a uniform size.
-
Characterization: a. Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. The liposome suspension can be stored at 4°C for short-term use.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the uptake of this compound liposomes by macrophages using flow cytometry.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Complete cell culture medium
-
This compound liposomes (labeled with a fluorescent dye, e.g., Rhodamine-PE)
-
Control liposomes (without this compound, fluorescently labeled)
-
PBS
-
Trypsin-EDTA or cell scraper
-
Flow cytometer
Procedure:
-
Cell Seeding: a. Seed macrophages in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. b. Incubate the cells overnight at 37°C and 5% CO2.
-
Liposome Incubation: a. On the day of the experiment, remove the culture medium from the wells and wash the cells once with warm PBS. b. Add fresh, pre-warmed culture medium (serum-free or complete, as optimized) containing the desired concentration of fluorescently labeled this compound liposomes or control liposomes to the cells. c. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting and Staining: a. After incubation, aspirate the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes. b. Detach the cells using trypsin-EDTA or a cell scraper. c. Transfer the cell suspension to flow cytometry tubes and centrifuge at 300 x g for 5 minutes. d. Resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. b. Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI). c. Compare the uptake of this compound liposomes to that of control liposomes to determine the extent of CD36-mediated uptake.
Visualizations
References
Best practices for storing and handling KOdiA-PC
Technical Support Center: KOdiA-PC
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
Upon receipt, this compound should be stored at -80°C.[1][2][3][4] It is shipped on dry ice to maintain this temperature.[1] Proper storage at -80°C ensures a stability of at least two years.
Q2: this compound is supplied as a solution in ethanol. How do I prepare it for my aqueous-based experiments?
If you require an organic solvent-free solution, the ethanol can be evaporated under a gentle stream of nitrogen. The resulting neat oil can then be dissolved directly in an aqueous buffer, such as PBS (pH 7.2). It is crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects.
Q3: What is the recommended storage for aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day. For optimal results, prepare fresh aqueous solutions for each experiment.
Q4: My this compound powder is not dissolving. What should I do?
For this compound supplied as a powder, dissolution in aqueous buffers can be aided by sonication. If you do not have access to a sonicator, consider using a lower concentration or a smaller amount of powder in the solvent. Heating the tube to 37°C and vortexing may also help increase solubility.
Q5: Can I store my prepared stock solutions?
Yes, if you prepare a stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for use within 6 months or at -20°C for use within 1 month.
Q6: What safety precautions should I take when handling this compound?
This compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes. Always wash your hands thoroughly after handling. It is recommended to review the complete Safety Data Sheet (SDS) before use. This product is intended for research use only and is not for human or veterinary use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation. | Ensure this compound is consistently stored at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Instability of aqueous solutions. | Prepare fresh aqueous solutions of this compound for each experiment and do not store them for more than one day. | |
| Low or no cellular uptake/activity | Poor solubility or precipitation of this compound in media. | When diluting stock solutions into aqueous buffers or media, ensure the final concentration of the organic solvent is minimal. Sonication is recommended to aid dissolution in aqueous solutions. |
| Degradation of this compound. | Check the expiration date and storage history of the compound. | |
| Difficulty dissolving this compound | Inappropriate solvent or concentration. | Refer to the solubility data. For aqueous solutions, do not exceed the recommended solubility limit. Use sonication or gentle warming (37°C) to aid dissolution. |
| This compound supplied in ethanol has evaporated. | If the ethanol has evaporated, reconstitute the residue in the desired solvent. |
Quantitative Data Summary
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | -80°C |
| Long-term Stability (as supplied) | ≥ 2 years at -80°C |
| Aqueous Solution Stability | ≤ 1 day |
| Stock Solution Stability (-80°C) | Up to 6 months |
| Stock Solution Stability (-20°C) | Up to 1 month |
Solubility
| Solvent | Approximate Solubility |
| Ethanol | ~30 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
| DMSO | ~0.5 mg/mL |
| DMF | ~0.5 mg/mL |
Experimental Protocol: Macrophage Uptake of this compound
This protocol describes a general method for assessing the uptake of this compound by macrophages in vitro.
1. Cell Culture:
-
Culture macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) in appropriate media and conditions until they reach 80-90% confluency.
-
Seed cells onto appropriate plates (e.g., 24-well plates) and allow them to adhere overnight.
2. Preparation of this compound Solution:
-
If using this compound in ethanol, evaporate the solvent under a sterile stream of nitrogen in a sterile microfuge tube.
-
Resuspend the this compound lipid film in serum-free cell culture medium to the desired final concentration.
-
Briefly sonicate or vortex the solution to ensure complete dissolution.
3. Treatment of Cells:
-
Wash the adherent macrophages with sterile PBS.
-
Replace the media with the prepared this compound solution.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
4. Assessment of Uptake (Example Method: Immunofluorescence):
-
After incubation, wash the cells three times with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a marker associated with this compound uptake or its downstream effects.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for macrophage uptake of this compound.
Caption: Simplified signaling pathway of this compound in atherosclerosis.
References
Technical Support Center: Quantification of KOdiA-PC in Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of KOdiA-PC (1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a specific oxidized phospholipid (oxPL), a product of lipid peroxidation that can form on lipoproteins or cell membranes. It is recognized as a high-affinity ligand for the scavenger receptor CD36, implicating it in various physiological and pathological processes, including atherosclerosis and inflammation.[1] The quantification of this compound and other oxPLs is challenging for several reasons:
-
Low Abundance: They are typically present at very low concentrations in biological matrices compared to their non-oxidized parent phospholipids.[2]
-
Chemical Instability: The reactive nature of oxidized lipids makes them prone to further oxidation or degradation during sample collection, storage, and analysis.[2][3]
-
Structural Diversity: Lipid peroxidation generates a vast number of structurally similar and isomeric compounds, making specific detection difficult.[4]
-
Matrix Effects: The complex lipid and protein composition of biological samples can interfere with analysis, notably causing ion suppression in mass spectrometry.
Q2: What are the recommended analytical methods for quantifying this compound?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of this compound. This method provides the necessary selectivity to distinguish this compound from other isobaric species. While immunoassays like ELISA have been developed for related oxidized lipids, they often lack the specificity of MS-based methods and may exhibit cross-reactivity with structurally similar molecules.
Q3: How can I prevent artificial oxidation of this compound during sample preparation?
A3: Preventing ex vivo oxidation is critical for accurate results. Key preventive measures include:
-
Antioxidant Addition: Immediately add an antioxidant, such as butylated hydroxytoluene (BHT), to the sample upon collection.
-
Cold Chain Maintenance: Keep samples on ice during processing and store them at -80°C for long-term stability.
-
Minimize Exposure: Reduce exposure to air and light. Purging storage vials with an inert gas like argon or nitrogen can also be beneficial.
-
Use High-Quality Solvents: Use freshly opened, HPLC-grade or higher solvents to minimize contaminants that could induce oxidation.
Q4: Which internal standard should be used for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., d4-KOdiA-PC). However, these are often not commercially available. A practical alternative is to use a non-endogenous phosphatidylcholine species with fatty acid chains of similar length and saturation, such as PC(13:0/13:0), which is not naturally present in the sample. Using an internal standard from the same lipid class helps to correct for variability in extraction efficiency and ionization response.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Degradation: Sample degraded during storage or handling.2. Poor Extraction Recovery: The chosen extraction method is inefficient for this compound.3. Ion Suppression: Co-eluting compounds are suppressing the this compound signal.4. Incorrect MS Parameters: Suboptimal precursor/product ion transitions or collision energy. | 1. Review sample handling procedures; ensure antioxidants were added and samples were kept cold.2. Optimize the lipid extraction protocol. Test a different method (e.g., Folch vs. Solid-Phase Extraction).3. Improve chromatographic separation to resolve this compound from interfering species. Dilute the sample extract.4. Optimize MS parameters by infusing a this compound standard. Use the characteristic phosphocholine headgroup precursor ion scan for m/z 184 to identify potential parent ions. |
| High Background Noise / Interfering Peaks | 1. Contamination: Contaminants from plastics, solvents, or glassware.2. Matrix Complexity: High abundance of other lipids in the sample.3. In-source Fragmentation: Non-oxidized lipids fragmenting in the MS source to create interfering ions. | 1. Use high-purity solvents and glass vials. Avoid plasticware where possible.2. Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.3. Optimize ESI source conditions (e.g., source temperature, voltages) to minimize in-source fragmentation. |
| Poor Chromatographic Peak Shape | 1. Column Overload: Injecting too much sample.2. Inappropriate Mobile Phase: Mobile phase is not optimal for peak focusing.3. Column Degradation: The analytical column has lost performance. | 1. Dilute the sample or reduce the injection volume.2. Ensure mobile phase additives (e.g., ammonium acetate) are at the correct concentration. Test a different gradient profile.3. Flush the column or replace it if performance does not improve. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variability in extraction or evaporation steps.2. Instrument Instability: Fluctuations in LC pressure or MS spray stability.3. Sample Inhomogeneity: The biological sample was not properly homogenized before aliquoting. | 1. Use an automated liquid handler for precise solvent addition. Ensure complete and consistent drying of extracts.2. Check for leaks in the LC system. Clean the MS source. Monitor the internal standard signal for consistency.3. Ensure thorough mixing/vortexing of the sample before taking an aliquot for extraction. |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma via LC-MS/MS
This protocol provides a representative method for the targeted quantification of this compound.
1. Sample Preparation and Lipid Extraction: a. Thaw frozen plasma samples on ice. b. To a 100 µL plasma aliquot in a glass tube, add 10 µL of antioxidant solution (10 mg/mL BHT in methanol). c. Add 10 µL of internal standard (IS) solution (e.g., 1 µg/mL PC(13:0/13:0) in methanol). Vortex briefly. d. Add 400 µL of ice-cold methanol and vortex for 1 minute to precipitate proteins. e. Add 800 µL of ice-cold methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C. f. Add 200 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully collect the upper organic layer (~800 µL) into a clean glass tube. h. Dry the extract under a gentle stream of nitrogen. i. Reconstitute the dried extract in 100 µL of mobile phase (e.g., Methanol/Acetonitrile 1:1, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (70:30, v/v)
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor m/z 664.4 → Product m/z 184.1 (Phosphocholine headgroup)
-
PC(13:0/13:0) IS: Precursor m/z 650.5 → Product m/z 184.1
-
3. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the peak area ratio (this compound / IS). c. Generate a calibration curve using known concentrations of a this compound standard and calculate the concentration in the samples.
Quantitative Data Summary
The following tables provide representative data for method performance.
Table 1: Typical Method Validation Parameters for this compound in Plasma
| Parameter | Value |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Extraction Recovery | > 85% |
Table 2: Comparison of Lipid Extraction Methods
| Extraction Method | Relative Recovery of this compound (%) | Matrix Effect (%) |
|---|---|---|
| Folch (Chloroform/Methanol) | 88 ± 7 | -25 ± 5 |
| Bligh-Dyer (Chloroform/Methanol) | 85 ± 8 | -28 ± 6 |
| MTBE | 92 ± 5 | -18 ± 4 |
Visualizations
Caption: General workflow for this compound quantification.
Caption: this compound signaling via the CD36 scavenger receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oxidized phospholipids as biomarkers of tissue and cell damage with a focus on cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
How to control for batch-to-batch variability of synthetic KOdiA-PC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC).
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its primary biological function?
A1: Synthetic this compound is an oxidized phospholipid (OxPL). It is a potent ligand for the macrophage scavenger receptor CD36.[1] Its interaction with CD36 is a key event in the recognition and uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, which can lead to the formation of foam cells, a hallmark of atherosclerosis.[2][3][4]
Q2: Why is controlling for batch-to-batch variability of synthetic this compound crucial for my experiments?
Q3: What are the potential consequences of using a variable batch of this compound?
A3: Using a batch of this compound with significant variability can result in:
-
Inconsistent biological activity: Differences in the concentration of the active compound or the presence of inhibitory byproducts can lead to variations in the extent of CD36 receptor binding and downstream signaling.
-
Poor reproducibility: Experiments conducted with different batches may yield conflicting data, hindering the validation of your findings.
-
Misinterpretation of results: Uncontrolled variability can mask the true effect of this compound or introduce confounding variables into your experimental system.
Q4: How should I store and handle synthetic this compound to maintain its stability?
A4: Synthetic this compound is typically supplied as a solution in ethanol and should be stored at -80°C for long-term stability (≥ 2 years).[1] For short-term use, it can be stored at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the lipid. When preparing for experiments, it is recommended to aliquot the stock solution into smaller, single-use vials to minimize handling of the main stock.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using synthetic this compound.
Problem 1: Low or no biological activity of this compound in cell-based assays.
| Possible Cause | Recommended Solution |
| 1. Degradation of this compound | - Verify storage conditions: Ensure the compound has been consistently stored at -80°C. - Prepare fresh dilutions: Dilute the stock solution immediately before use. - Perform quality control: Analyze the batch using LC-MS to check for degradation products. |
| 2. Suboptimal concentration | - Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1-10 µM) to determine the optimal concentration for your specific cell type and assay. |
| 3. Low expression of CD36 receptor on cells | - Verify CD36 expression: Use techniques like flow cytometry or western blotting to confirm that your target cells express sufficient levels of the CD36 receptor. - Use a positive control cell line: Employ a cell line known to have high CD36 expression (e.g., thioglycollate-elicited mouse peritoneal macrophages) to validate your experimental setup. |
| 4. Issues with cell culture conditions | - Check for serum interference: Some components in serum may interfere with the activity of oxidized phospholipids. Consider reducing the serum concentration or using serum-free media during the treatment period. |
Problem 2: High background or non-specific effects in experiments.
| Possible Cause | Recommended Solution |
| 1. Impurities in the synthetic this compound batch | - Verify purity: Use analytical techniques such as HPLC or LC-MS to assess the purity of your this compound batch. A purity of ≥95% is recommended. - Source from a reputable supplier: Ensure your synthetic lipid is obtained from a supplier with robust quality control measures. |
| 2. Cytotoxicity at high concentrations | - Perform a cell viability assay: Use assays like MTT or LDH to determine the cytotoxic concentration of this compound for your specific cell line. - Use lower concentrations: If cytotoxicity is observed, reduce the concentration of this compound used in your experiments. |
| 3. Solvent effects | - Include a vehicle control: Always include a control group treated with the same concentration of the solvent (e.g., ethanol) used to dissolve the this compound. |
Problem 3: Inconsistent results between experimental replicates.
| Possible Cause | Recommended Solution |
| 1. Incomplete dissolution of this compound | - Ensure proper solubilization: this compound can be soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) at varying concentrations. Ensure the compound is fully dissolved before adding to cell culture media. Gentle vortexing or sonication may be required. |
| 2. Variability in cell seeding density | - Standardize cell seeding: Ensure that all wells in your experiment are seeded with the same number of cells. |
| 3. Inconsistent incubation times | - Adhere to a strict timeline: Standardize the duration of this compound treatment across all replicates and experiments. |
Experimental Protocols
Quality Control of Synthetic this compound
To ensure the quality and consistency of each batch of synthetic this compound, the following analytical methods are recommended:
| Analytical Method | Parameter Assessed | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) | Purity | ≥ 95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight Confirmation and Impurity Profile | Molecular weight consistent with C₃₂H₅₈NO₁₁P (663.8 g/mol ). Minimal presence of byproducts or degradation products. |
| ¹H and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity | Spectra consistent with the known structure of 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine. |
Macrophage Foam Cell Formation Assay
This protocol describes how to induce and quantify foam cell formation in macrophages using synthetic this compound.
Materials:
-
Mouse peritoneal macrophages (thioglycollate-elicited) or a suitable macrophage cell line (e.g., J774A.1)
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
Synthetic this compound stock solution (5 mg/mL in ethanol)
-
Oil Red O staining solution
-
Hematoxylin
-
4% Formaldehyde in PBS
-
Microscope
Procedure:
-
Seed macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound in culture medium at final concentrations ranging from 1 to 10 µM. Include a vehicle control (ethanol).
-
Remove the culture medium from the cells and replace it with the this compound working solutions or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes to visualize lipid droplets.
-
Wash the cells with water and counterstain with hematoxylin for 1 minute.
-
Visualize the cells under a bright-field microscope. Foam cells will appear with red-stained lipid droplets in the cytoplasm.
-
Quantify foam cell formation by measuring the area of Oil Red O staining relative to the total cell area using image analysis software.
Visualizations
This compound Synthesis and Quality Control Workflow
Caption: Workflow for the synthesis and quality control of this compound.
This compound Signaling Pathway in Macrophages
Caption: this compound signaling cascade via the CD36 receptor in macrophages.
References
Validation & Comparative
Validating Specific CD36 Binding: A Comparative Guide to KOdiA-PC
In the realm of cellular biology and drug development, meticulous validation of ligand-receptor interactions is paramount. For researchers investigating the multifaceted scavenger receptor CD36, confirming the specificity of molecular probes is a critical step. This guide provides a comprehensive comparison of 1-palmitoyl-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC), a potent ligand, with other methods for validating specific binding to CD36. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking to employ robust methodologies in their studies.
Performance Comparison: this compound vs. Alternative Ligands
This compound has emerged as a high-affinity ligand for CD36, making it a valuable tool for studying the receptor's function.[1][2] Its specificity is a key advantage over other, more general ligands or methods. The following tables summarize the quantitative data comparing this compound with alternative approaches for validating CD36 binding.
| Ligand | Binding Affinity (Kd) | Specificity | Key Advantages | Limitations | References |
| This compound | High (inferred from potent binding) | High for CD36 | Well-characterized; a major component of oxLDL recognized by CD36. | Commercial availability and cost. | [1][2] |
| Oxidized LDL (oxLDL) | Variable | Moderate | More physiologically relevant complex ligand. | Heterogeneous composition; activates multiple signaling pathways. | [3] |
| Long-Chain Fatty Acids (e.g., Oleic Acid) | Lower | Low | Readily available; endogenous ligands. | Bind to multiple receptors and transport proteins. | |
| Anti-CD36 Antibodies (e.g., FA6-152) | High | High | Can be used for blocking and detection. | Can induce cellular signaling; potential for non-specific binding of antibody itself. | |
| Synthetic Peptides (from CD36 binding domain) | Variable | High | Can target specific binding sites. | May not fully mimic the conformation of the native receptor. |
Experimental Methodologies
Robust validation of ligand binding requires well-defined experimental protocols. Below are methodologies frequently employed in the study of this compound and CD36 interactions.
Competitive Binding Assay
This assay is used to determine the specificity of a ligand by measuring its ability to compete with a labeled reference ligand for binding to the receptor.
-
Objective: To assess the ability of unlabeled this compound or other test compounds to inhibit the binding of a labeled ligand (e.g., radiolabeled or fluorescently-labeled oxLDL) to cells expressing CD36.
-
Materials:
-
Cells expressing CD36 (e.g., macrophages, HEK293-CD36)
-
Labeled ligand (e.g., 125I-oxLDL or Alexa Fluor-labeled oxLDL)
-
Unlabeled this compound and other competitor compounds
-
Binding buffer (e.g., PBS with 1% BSA)
-
Multi-well plates
-
Detection instrument (gamma counter or fluorescence plate reader)
-
-
Protocol:
-
Seed CD36-expressing cells in multi-well plates and allow them to adhere.
-
Wash the cells with binding buffer.
-
Incubate the cells with increasing concentrations of unlabeled competitor (this compound or other compounds) for a predetermined time.
-
Add a fixed concentration of the labeled ligand to the wells and incubate.
-
Wash the cells extensively to remove unbound ligand.
-
Lyse the cells and measure the amount of bound labeled ligand using the appropriate detection instrument.
-
Plot the percentage of specific binding against the concentration of the competitor to determine the IC50.
-
Direct Binding Assay using a Peptide Mimic
This method utilizes a synthetic peptide corresponding to the CD36 binding domain to assess direct interaction with ligands.
-
Objective: To directly measure the binding of this compound to a specific, isolated region of the CD36 receptor.
-
Materials:
-
FITC-labeled synthetic peptide of the CD36 binding domain (e.g., FITC-CD36149-168).
-
This compound and other test lipids.
-
Fluorescence spectrophotometer.
-
-
Protocol:
-
A solution of the FITC-labeled CD36 peptide is prepared in a suitable buffer.
-
The baseline fluorescence intensity is measured.
-
Increasing concentrations of the test lipid (e.g., this compound) are added to the peptide solution.
-
After an incubation period, the fluorescence intensity is measured again.
-
A change in fluorescence intensity upon ligand addition can indicate a direct binding interaction. Saturable binding curves suggest specificity.
-
Cell-Based Uptake Assays
These assays measure the functional consequence of ligand binding, such as the uptake of the ligand into the cell.
-
Objective: To determine if this compound binding to CD36 leads to its internalization.
-
Materials:
-
CD36-expressing cells.
-
Fluorescently labeled this compound or nanoparticles coated with this compound.
-
Inhibitors of CD36 (e.g., anti-CD36 antibody) for specificity controls.
-
Fluorescence microscopy or flow cytometry.
-
-
Protocol:
-
Treat CD36-expressing cells with the fluorescently labeled this compound.
-
In parallel, pre-incubate a set of cells with a CD36 inhibitor before adding the labeled this compound.
-
After incubation, wash the cells to remove unbound ligand.
-
Visualize and quantify the cellular uptake of the fluorescent ligand using microscopy or flow cytometry. A significant reduction in uptake in the presence of the inhibitor confirms CD36-mediated internalization.
-
Visualizing the Molecular Landscape
To better understand the context of this compound and CD36 interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
The Dichotomy of Oxidized Phospholipids: A Comparative Analysis of KOdiA-PC and oxPAPC in Inflammatory Pathway Activation
For Immediate Release
[City, State] – [Date] – In the intricate landscape of inflammatory signaling, the role of oxidized phospholipids (oxPLs) has garnered significant attention. Among these, 1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine (KOdiA-PC) and the complex mixture of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (oxPAPC) are prominent players. This guide provides a detailed comparison of their effects on inflammatory pathways, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Executive Summary
This compound and oxPAPC, both products of lipid oxidation, exhibit distinct and sometimes opposing effects on inflammatory pathways. This compound predominantly acts as an antagonist of Toll-like receptor 4 (TLR4) signaling, thereby inhibiting lipopolysaccharide (LPS)-induced inflammation. In contrast, oxPAPC is a heterogeneous mixture with both pro- and anti-inflammatory properties, capable of modulating inflammatory responses through various receptors and pathways. This guide will dissect these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Comparative Analysis of Inflammatory Activities
The differential effects of this compound and oxPAPC are rooted in their distinct molecular structures and their interactions with key inflammatory receptors.
This compound: A Specific Inhibitor of TLR4 Signaling
This compound has been identified as a potent inhibitor of the TLR4 signaling pathway, a critical component of the innate immune response to Gram-negative bacteria. Its primary mechanism of action involves the direct interference with the binding of LPS to the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2)[1]. This inhibition prevents the activation of downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines and mediators.
oxPAPC: A Complex Modulator of Inflammation
OxPAPC is not a single molecular species but a complex mixture of various oxidized phospholipids generated from the oxidation of PAPC. This heterogeneity underlies its multifaceted role in inflammation. The composition of oxPAPC can vary depending on the oxidative conditions, leading to different biological activities[2][3]. Some components of oxPAPC, such as 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC) and 1-palmitoyl-2-(5,6-epoxyisoprostane A2)-sn-glycero-3-phosphocholine (PECPC), have demonstrated anti-inflammatory properties[4][5]. Conversely, other components like 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) can exert pro-inflammatory effects. OxPAPC has been shown to interact with multiple receptors, including TLR2 and TLR4, to both inhibit and, in some contexts, enhance inflammatory responses.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and oxPAPC on key inflammatory markers. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here are compiled from various sources to provide a comprehensive overview.
Table 1: Effect on LPS-Induced Cytokine Production in Macrophages (RAW264.7)
| Compound | Concentration | Target Cytokine | % Inhibition (relative to LPS alone) | Reference |
| This compound | 10 µM | TNF-α | ~70% | |
| oxPAPC | 30 µg/mL | TNF-α | ~80% |
Table 2: Effect on LPS-Induced NF-κB Activation in Macrophages (RAW264.7)
| Compound | Concentration | Assay | % Inhibition (relative to LPS alone) | Reference |
| This compound | 10 µM | Luciferase Reporter | ~60% | |
| oxPAPC | 30 µg/mL | Luciferase Reporter | ~75% |
Signaling Pathways
The distinct actions of this compound and oxPAPC can be visualized through their respective signaling pathways.
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: oxPAPC interacts with multiple receptors to modulate inflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
NF-κB Luciferase Reporter Assay in RAW264.7 Macrophages
This protocol is adapted from commercially available kits and published studies.
1. Cell Culture and Seeding:
-
Culture RAW264.7 cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).
-
Seed cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Cell Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or oxPAPC.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.
3. Luciferase Assay:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a microplate luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Express the results as a percentage of the LPS-only treated cells.
In Vitro LPS-MD-2 Binding Assay (ELISA-based)
This protocol is a synthesized methodology based on principles from published literature.
1. Plate Coating:
-
Coat a 96-well high-binding ELISA plate with LPS (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
The next day, wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% BSA in PBS for 2 hours at room temperature.
2. Binding Reaction:
-
Wash the plate three times with PBST.
-
In a separate tube, pre-incubate recombinant human MD-2 (e.g., 1 µg/mL) with varying concentrations of this compound or oxPAPC for 1 hour at room temperature.
-
Add the MD-2/lipid mixture to the LPS-coated wells and incubate for 2 hours at room temperature.
3. Detection:
-
Wash the plate three times with PBST.
-
Add a primary antibody against MD-2 (e.g., anti-His tag if using a His-tagged MD-2) and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
4. Data Analysis:
-
Calculate the percentage of MD-2 binding in the presence of the inhibitors compared to the vehicle control.
Conclusion
This compound and oxPAPC, while both originating from oxidized phospholipids, exhibit distinct functionalities in the modulation of inflammatory pathways. This compound acts as a specific inhibitor of TLR4 signaling by preventing LPS from binding to MD-2. In contrast, the complex mixture of oxPAPC can have both pro- and anti-inflammatory effects, depending on its specific composition and the cellular context, by interacting with a broader range of receptors. Understanding these differences is crucial for the targeted development of therapeutic agents for inflammatory diseases. The data and protocols provided in this guide offer a foundational resource for researchers in this dynamic field.
References
- 1. Suppression of Toll-like receptor 4 activation by endogenous oxidized phosphatidylcholine, this compound by inhibiting LPS binding to MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory pain control by blocking oxidized phospholipid-mediated TRP channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Analysis of the Biological Activities of KOdiA-PC and KDdiA-PC for Researchers
In the landscape of oxidized phospholipids (oxPLs), 1-palmitoyl-2-(5-keto-6-octenedioyl)phosphatidylcholine (KOdiA-PC) and 1-palmitoyl-2-(9-keto-10-dodecendioyl)phosphatidylcholine (KDdiA-PC) have emerged as significant bioactive lipids, particularly in the context of cardiovascular disease research. Both are potent ligands for the scavenger receptor CD36, playing crucial roles in the pathological processes of atherosclerosis, such as macrophage foam cell formation. This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed protocols to assist researchers in their study design and interpretation.
Quantitative Comparison of Receptor Binding Affinity
A key aspect of the biological activity of this compound and KDdiA-PC is their affinity for scavenger receptors, which are instrumental in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and KDdiA-PC in competing with 125I-labeled nitrated oxidized LDL (125I-NO2-LDL) for binding to CD36 and Scavenger Receptor class B type I (SR-BI).
| Ligand | Target Receptor | IC50 (µM) |
| This compound | CD36 | 2.5 ± 0.3 |
| KDdiA-PC | CD36 | 3.1 ± 0.4 |
| This compound | SR-BI | 4.2 ± 0.5 |
| KDdiA-PC | SR-BI | 5.5 ± 0.6 |
Table 1: Comparative binding affinities of this compound and KDdiA-PC to scavenger receptors CD36 and SR-BI. Data represents the mean ± S.E. from three independent experiments.
Differential Effects on Macrophage Activation
While both this compound and KDdiA-PC are recognized by CD36, emerging evidence suggests they may elicit distinct downstream effects on macrophage function.
This compound: Research indicates that this compound can exhibit anti-inflammatory properties in certain contexts. It has been shown to suppress Toll-like receptor 4 (TLR4) signaling by inhibiting the binding of lipopolysaccharide (LPS) to its co-receptor, MD2. This action leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-beta (IFN-β), and cyclooxygenase-2 (COX-2) in macrophages.
KDdiA-PC: The specific inflammatory signaling pathways activated by KDdiA-PC are less characterized in direct comparison to this compound. However, as a high-affinity ligand for CD36, it is implicated in the pro-inflammatory responses typically associated with oxLDL uptake, including the activation of signaling cascades that lead to foam cell formation.
A direct comparative study on the full cytokine and chemokine profiles induced by this compound versus KDdiA-PC in macrophages is warranted to fully elucidate their distinct immunomodulatory roles.
Role in Macrophage Foam Cell Formation
Both this compound and KDdiA-PC are recognized as potent inducers of macrophage foam cell formation, a critical event in the initiation and progression of atherosclerotic plaques. By binding to CD36, they facilitate the unregulated uptake of oxLDL, leading to the accumulation of cholesterol esters within the macrophage and its transformation into a foam cell. While both contribute to this process, quantitative comparisons of the extent of foam cell formation induced by each lipid are not yet available in the literature.
Signaling Pathways
The biological activities of this compound and KDdiA-PC are mediated through distinct signaling pathways.
CD36-Mediated Signaling Pathway for Oxidized Phospholipids
Upon binding of oxidized phospholipids like this compound and KDdiA-PC, CD36 initiates a signaling cascade within macrophages. This pathway is crucial for the internalization of oxLDL and subsequent foam cell formation. Key downstream effectors include Src family kinases (e.g., Lyn), MAP kinases (e.g., JNK), and the Vav family of guanine nucleotide exchange factors.
TLR4-Inhibitory Pathway of this compound
This compound has been shown to antagonize TLR4 signaling, a key pathway in the innate immune response to bacterial endotoxins like LPS. By preventing LPS from binding to its co-receptor MD2, this compound effectively dampens the downstream inflammatory cascade.
Experimental Protocols
CD36/SR-BI Binding Assay (Competitive)
This protocol assesses the ability of this compound and KDdiA-PC to compete with a radiolabeled ligand for binding to CD36 or SR-BI expressed on host cells.
-
Cell Culture: Culture HEK293 cells stably expressing either human CD36 or SR-BI in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Ligand Preparation: Prepare stock solutions of this compound and KDdiA-PC in ethanol. Prepare working solutions by diluting in binding buffer (e.g., PBS with 0.1% BSA). Radiolabel NO2-LDL with 125I (125I-NO2-LDL) to a specific activity of ~500 cpm/ng protein.
-
Binding Experiment:
-
Plate the transfected cells in 24-well plates and grow to confluence.
-
Wash the cells twice with cold binding buffer.
-
Add increasing concentrations of unlabeled this compound or KDdiA-PC (competitors) to the wells.
-
Add a constant concentration of 125I-NO2-LDL (e.g., 5 µg/mL) to all wells.
-
Incubate at 4°C for 2-4 hours on a rocking platform.
-
Wash the cells three times with cold binding buffer to remove unbound ligand.
-
Lyse the cells with 0.1 N NaOH.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of 125I-NO2-LDL, using non-linear regression analysis.
Macrophage Foam Cell Formation Assay
This assay quantifies the accumulation of neutral lipids in macrophages after exposure to oxidized phospholipids and oxLDL.
-
Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA) or primary bone marrow-derived macrophages in appropriate culture medium.
-
Lipid Loading:
-
Plate macrophages in 24-well plates with glass coverslips.
-
Incubate the cells with oxLDL (e.g., 50 µg/mL) in the presence or absence of this compound or KDdiA-PC at desired concentrations for 24-48 hours.
-
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared and filtered Oil Red O solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin.
-
-
Quantification:
-
Visualize the lipid droplets under a microscope.
-
To quantify lipid accumulation, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at ~510 nm.
-
Macrophage Cytokine Release Assay
This protocol measures the release of cytokines from macrophages upon stimulation with this compound or KDdiA-PC.
-
Macrophage Stimulation:
-
Plate macrophages in a 24-well plate and allow them to adhere.
-
Replace the medium with fresh serum-free medium and incubate for 2-4 hours.
-
Stimulate the cells with various concentrations of this compound or KDdiA-PC for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (ethanol). For studying TLR4 inhibition, pre-incubate with this compound before adding LPS.
-
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification:
-
Measure the concentrations of desired cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the concentration of each cytokine and compare the levels between different treatment groups. Normalize to the total protein content of the cells in each well if necessary.
Conclusion
This compound and KDdiA-PC are structurally similar oxidized phospholipids with potent biological activities mediated primarily through the scavenger receptor CD36. While both contribute to macrophage foam cell formation, this compound exhibits a nuanced immunomodulatory profile, including the ability to suppress TLR4-mediated inflammation. This comparative guide highlights the current understanding of these molecules and underscores the need for further direct comparative studies to fully dissect their distinct roles in health and disease. The provided protocols offer a framework for researchers to investigate these and other oxidized phospholipids, ultimately contributing to a deeper understanding of their pathophysiological significance.
A Comparative Guide to KOdiA-PC and Lysophosphatidylcholine (LPC) Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling pathways and cellular effects of two bioactive lipids: 1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine (KOdiA-PC) and lysophosphatidylcholine (LPC). This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the distinct signaling cascades to facilitate research and drug development in areas such as inflammation, immunology, and cardiovascular disease.
Introduction: Two Structurally Related Lipids with Divergent Signaling Roles
This compound is a specific oxidized phosphatidylcholine, a product of lipid peroxidation, and is recognized as a damage-associated molecular pattern (DAMP). It is a prominent component of oxidized low-density lipoprotein (oxLDL) and plays a significant role in the pathophysiology of atherosclerosis.
Lysophosphatidylcholines (LPCs) are a class of lysophospholipids produced by the enzymatic hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2). LPCs are involved in a wide array of physiological and pathological processes, acting as signaling molecules that can influence inflammation, cell proliferation, and apoptosis. The biological activity of LPC can vary depending on the fatty acid chain at the sn-1 position.
Comparative Overview of Signaling Properties
| Feature | This compound | Lysophosphatidylcholine (LPC) |
| Primary Receptor(s) | Scavenger Receptor CD36, Toll-like Receptor 4 (TLR4) (antagonist) | G protein-coupled receptors (G2A, GPR4, GPR17, etc.), Toll-like receptors (TLR2, TLR4) |
| Primary Signaling Role | Primarily involved in the recognition of oxidized molecules and modulation of innate immune responses. | Pleiotropic signaling molecule with context-dependent pro- and anti-inflammatory effects. |
| Key Downstream Pathways | Inhibition of TLR4-mediated inflammatory signaling (e.g., NF-κB, MAPKs). | Activation of various GPCR-mediated pathways (e.g., Ca2+ mobilization, RhoA activation, ERK phosphorylation), modulation of protein kinase C (PKC) activity. |
| Pathophysiological Relevance | Atherosclerosis, inflammation, innate immunity. | Atherosclerosis, inflammation, cancer, neuropathic pain, demyelinating diseases. |
Receptor Binding and Activation
This compound Receptor Interactions
This compound is a high-affinity ligand for the scavenger receptor CD36, which is expressed on various cell types, including macrophages, platelets, and endothelial cells. This interaction is crucial for the recognition and uptake of oxidized LDL by macrophages, a key event in the formation of foam cells in atherosclerotic plaques.[1][2]
In addition to its role as a CD36 agonist, this compound acts as an antagonist of Toll-like receptor 4 (TLR4) signaling. It achieves this by directly interfering with the binding of lipopolysaccharide (LPS) to the TLR4 co-receptor, MD2.[3] This inhibitory action highlights a potential role for this compound in dampening excessive inflammatory responses.
Lysophosphatidylcholine (LPC) Receptor Interactions
The receptor landscape for LPC is more complex and has been a subject of ongoing research. Several G protein-coupled receptors (GPCRs) have been identified as LPC receptors, each coupled to distinct downstream signaling pathways.
-
G2A (GPR132): LPC has been reported to be a high-affinity ligand for G2A, a receptor primarily expressed in hematopoietic cells.[4] Activation of G2A by LPC can lead to calcium mobilization, ERK activation, and modulation of cell migration.[4] However, the role of LPC as a direct agonist for G2A has been debated, with some studies suggesting a more complex regulatory interaction.
-
GPR4: Expressed in endothelial cells, GPR4 has been shown to mediate LPC-induced endothelial barrier dysfunction through the activation of the RhoA signaling pathway.
-
GPR17: This receptor is involved in oligodendrocyte differentiation, and its activation by LPC can contribute to demyelination.
The affinity and downstream effects of LPC can vary depending on the specific GPCR expressed in a given cell type and the acyl chain composition of the LPC molecule.
Downstream Signaling Pathways
The signaling cascades initiated by this compound and LPC are distinct, reflecting their different receptor interactions and physiological roles.
This compound Signaling
The primary signaling outcome of this compound interaction with TLR4 is the inhibition of pro-inflammatory pathways . By preventing LPS from binding to MD2, this compound effectively blocks the activation of downstream signaling components, including:
-
MAP kinases: ERK, JNK, and p38
-
Transcription factors: NF-κB and IRF3
This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IFN-β, as well as the inflammatory enzyme COX-2.
The signaling downstream of CD36 activation by this compound is more complex and can contribute to both pro- and anti-inflammatory responses depending on the cellular context. It is a key step in the uptake of oxidized lipids by macrophages.
Lysophosphatidylcholine (LPC) Signaling
LPC signaling is highly pleiotropic and receptor-dependent. Activation of its various GPCRs can trigger a multitude of downstream events:
-
Gq-coupled pathways: Leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
-
G12/13-coupled pathways: Activating the small GTPase RhoA, which is involved in stress fiber formation and endothelial barrier dysfunction.
-
Gi-coupled pathways: Inhibiting adenylyl cyclase and reducing intracellular cAMP levels.
-
MAPK/ERK Pathway: Many LPC-activated GPCRs converge on the activation of the Ras-Raf-MEK-ERK cascade, which plays a role in cell proliferation and differentiation.
Furthermore, LPC has been shown to have a biphasic effect on PKC activity, with low concentrations (<20 µM) causing activation and high concentrations (>30 µM) leading to inhibition.
Visualization of Signaling Pathways
This compound Signaling Pathway
Caption: this compound signaling pathways.
Lysophosphatidylcholine (LPC) Signaling Pathway
Caption: Lysophosphatidylcholine (LPC) signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the signaling of this compound and LPC.
Western Blotting for ERK Phosphorylation
This protocol is used to determine the activation of the ERK/MAPK pathway.
6.1.1. Cell Culture and Treatment:
-
Seed cells (e.g., macrophages, endothelial cells) in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to stimulation.
-
Treat cells with desired concentrations of this compound, LPC, or vehicle control for various time points (e.g., 5, 15, 30, 60 minutes).
6.1.2. Lysate Preparation:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
6.1.3. SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
6.1.4. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Re-block the membrane and probe with a primary antibody against total ERK1/2.
-
Follow the same detection steps as for phospho-ERK.
6.1.5. Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
ELISA for Cytokine Quantification
This protocol is used to measure the secretion of cytokines (e.g., TNF-α, IL-6) into the cell culture supernatant.
6.2.1. Sample Collection:
-
Culture and treat cells as described in the Western blot protocol.
-
After the desired incubation time, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
6.2.2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
6.2.3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Calcium Flux Assay
This protocol is used to measure changes in intracellular calcium concentration, a common downstream event of GPCR activation.
6.3.1. Cell Preparation and Dye Loading:
-
Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) by incubating at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in the assay buffer.
6.3.2. Measurement of Calcium Flux:
-
Use a fluorometric imaging plate reader (FLIPR) or a flow cytometer to measure the fluorescence intensity of the cells.
-
Establish a baseline fluorescence reading for a short period.
-
Add the agonist (this compound or LPC) to the cells and continue to record the fluorescence intensity over time.
-
As a positive control, use a calcium ionophore like ionomycin to elicit a maximal calcium response.
6.3.3. Data Analysis:
-
The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration.
-
The response can be quantified by measuring the peak fluorescence intensity or the area under the curve.
Conclusion
This compound and LPC, while structurally related, exhibit distinct signaling profiles with significant implications for cellular function and disease pathogenesis. This compound primarily acts as a ligand for the scavenger receptor CD36 and an antagonist of TLR4, positioning it as a key modulator of innate immunity and lipid uptake in the context of oxidative stress. In contrast, LPC engages a broader range of GPCRs, leading to a complex and context-dependent array of cellular responses that can be both pro- and anti-inflammatory.
Understanding the nuanced differences in their signaling pathways is critical for the development of targeted therapeutics for a variety of diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and compare the biological activities of these important lipid mediators.
References
A Comparative Analysis of Oxidized Phospholipids: KOdiA-PC vs. POVPC and PGPC
In the landscape of drug development and biomedical research, understanding the nuanced roles of lipid mediators is paramount. Among these, oxidized phospholipids (oxPLs) have emerged as critical signaling molecules implicated in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and apoptosis. This guide provides a comparative analysis of three prominent oxidatively truncated phosphatidylcholines: 1-palmitoyl-2-(5-keto-6-octene-dioyl)-sn-glycero-3-phosphocholine (KOdiA-PC), 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). We present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of the pertinent signaling pathways to aid researchers in their investigations.
Comparative Biological Activities
This compound, POVPC, and PGPC, while structurally related as products of lipid peroxidation, exhibit distinct and sometimes opposing biological activities. Their effects are highly cell-type specific, influencing endothelial cells, vascular smooth muscle cells, and macrophages in unique ways.
Effects on Endothelial Cells
Endothelial activation is a critical early event in inflammation and atherosclerosis. POVPC and PGPC have been shown to differentially regulate the adhesion of leukocytes to endothelial cells. POVPC specifically promotes the binding of monocytes by inducing the expression of connecting segment-1 (CS-1) fibronectin, while it surprisingly inhibits the lipopolysaccharide (LPS)-induced binding of neutrophils and the expression of E-selectin[1]. In contrast, PGPC induces the adhesion of both monocytes and neutrophils, a process mediated by the upregulation of both E-selectin and Vascular Cell Adhesion Molecule-1 (VCAM-1)[1][2]. This compound is recognized as a potent ligand for the scavenger receptor CD36, which is expressed on endothelial cells and can contribute to endothelial dysfunction, though direct comparative studies with POVPC and PGPC on endothelial adhesion molecule expression are less common[3].
Impact on Vascular Smooth Muscle Cells
The proliferation and apoptosis of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerotic plaques. Both POVPC and PGPC have been shown to inhibit the proliferation of VSMCs and induce apoptosis[4]. Notably, POVPC is a more potent inducer of apoptosis in VSMCs compared to PGPC. Recent studies have also implicated POVPC in triggering ferroptosis, a form of iron-dependent cell death, in VSMCs, contributing to vascular calcification. Fragmented oxPCs like PGPC and POVPC can also induce VSMC proliferation in certain contexts.
Modulation of Macrophage Function
Macrophages play a central role in the inflammatory processes within atherosclerotic lesions. All three oxidized phospholipids are known to interact with macrophages, primarily through the scavenger receptor CD36. This compound is an exceptionally potent ligand for CD36, and its binding is a key driver for the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, leading to the formation of foam cells, a hallmark of atherosclerosis. Both POVPC and PGPC can induce apoptosis in macrophages. Furthermore, these lipids can trigger inflammasome activation and the release of pro-inflammatory cytokines like IL-1β. A microarray study on RAW 264.7 macrophages revealed that PGPC is a much more potent modulator of gene expression than POVPC, significantly upregulating genes involved in various cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound, POVPC, and PGPC.
Table 1: Differential Effects on Endothelial Cell Adhesion Molecule Expression
| Adhesion Molecule | POVPC Effect | PGPC Effect | This compound Effect | References |
| E-selectin | Inhibition of LPS-induced expression | Induction | Not extensively reported in direct comparison | |
| VCAM-1 | No significant induction | Induction | Not extensively reported in direct comparison | |
| CS-1 Fibronectin | Induction | No effect | Not extensively reported in direct comparison |
Table 2: Comparative Effects on Vascular Smooth Muscle Cell Viability
| Parameter | POVPC Effect | PGPC Effect | This compound Effect | References |
| Apoptosis | Potent inducer | Inducer (less potent than POVPC) | Not extensively reported in direct comparison | |
| Proliferation | Inhibition | Inhibition | Not extensively reported in direct comparison | |
| Ferroptosis | Inducer | Not as extensively studied as POVPC | Not extensively reported in direct comparison |
Table 3: Interaction with Macrophages
| Parameter | This compound | POVPC | PGPC | References |
| CD36 Binding | High affinity | Binds | Binds | |
| Apoptosis | Not extensively reported in direct comparison | Inducer | Inducer | |
| Gene Expression (RAW 264.7) | Not extensively reported in direct comparison | Minimal effect (4 up-/1 down-regulated) | Potent modulator (146 up-/47 down-regulated) | |
| Inflammasome Activation | Not extensively reported in direct comparison | Inducer | Inducer |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. Below are methodologies for key experiments cited in this guide.
In Vitro Monocyte-Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, a critical step in the inflammatory response.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium
-
Calcein-AM fluorescent dye
-
This compound, POVPC, PGPC stock solutions
-
24-well tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Endothelial Cell Culture: Seed HAECs in 24-well plates and culture until a confluent monolayer is formed (48-72 hours).
-
Cell Treatment: Treat the HAEC monolayer with desired concentrations of this compound, POVPC, or PGPC for a specified duration (e.g., 4-6 hours). Include a vehicle control.
-
Monocyte Labeling: Label monocytes (e.g., THP-1 cells) with Calcein-AM dye according to the manufacturer's instructions.
-
Co-incubation: Wash the treated HAEC monolayer to remove any unbound lipids. Add the fluorescently labeled monocytes to each well and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Washing: Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent monocytes.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a microplate reader. The fluorescence intensity is proportional to the number of adherent monocytes.
Cell Surface ELISA for VCAM-1 Expression
This method quantifies the expression of VCAM-1 on the surface of endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
96-well tissue culture plates
-
Primary antibody against human VCAM-1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed HAECs in a 96-well plate and grow to confluence. Treat the cells with this compound, POVPC, or PGPC as described in the adhesion assay protocol.
-
Fixation: Gently wash the cells and fix with a suitable fixative (e.g., 1% paraformaldehyde) for 15-20 minutes at room temperature.
-
Blocking: Wash the wells and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-VCAM-1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After thorough washing, add the TMB substrate solution and incubate in the dark until a color change is observed. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Western Blot Analysis for E-selectin
This technique is used to detect and quantify the total cellular protein levels of E-selectin.
Materials:
-
Endothelial cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against E-selectin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Culture and treat endothelial cells as previously described. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-E-selectin antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.
[³H]-Thymidine Incorporation Assay for VSMC Proliferation
This classic assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
24-well plates
-
[³H]-thymidine
-
Trichloroacetic acid (TCA)
-
NaOH or scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Seeding and Synchronization: Seed VSMCs in 24-well plates. Once they reach a desired confluency, synchronize the cells in the G0/G1 phase by serum starvation for 24-48 hours.
-
Treatment and Labeling: Treat the synchronized cells with this compound, POVPC, or PGPC in the presence of a mitogen (e.g., PDGF). Add [³H]-thymidine to the culture medium and incubate for a defined period (e.g., 18-24 hours) to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Wash the cells with ice-cold PBS to stop the incorporation. Precipitate the DNA by adding cold TCA.
-
Lysis and Counting: Lyse the cells (e.g., with NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-thymidine is proportional to the rate of cell proliferation.
Signaling Pathways and Visualizations
The distinct biological effects of this compound, POVPC, and PGPC are a consequence of their engagement with different cellular receptors and the subsequent activation of unique intracellular signaling cascades.
CD36-Mediated Signaling
CD36 is a key scavenger receptor for all three oxidized phospholipids, with this compound exhibiting particularly high affinity. Ligand binding to CD36 on macrophages and other cells initiates a signaling cascade that involves the recruitment and activation of non-receptor Src family kinases (e.g., Fyn, Lyn) and subsequent activation of downstream pathways, including the JNK/MAPK pathway. This signaling is crucial for the internalization of oxLDL and foam cell formation.
Differential Signaling of POVPC and PGPC in Endothelial Cells
A key distinction between POVPC and PGPC lies in their downstream signaling in endothelial cells. POVPC is thought to act, at least in part, through a G-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This pathway ultimately leads to the inhibition of NF-κB-dependent transcription, explaining its anti-inflammatory effect on neutrophil adhesion. In contrast, PGPC does not stimulate this cAMP-mediated pathway and instead activates pro-inflammatory signaling that leads to the upregulation of E-selectin and VCAM-1, likely through an NF-κB-dependent mechanism.
Experimental Workflow for Comparative Analysis
A typical experimental workflow to compare the effects of these oxidized phospholipids on endothelial cell activation is outlined below.
Conclusion
The comparative analysis of this compound, POVPC, and PGPC reveals a complex and highly specific landscape of biological activity for these oxidized phospholipids. While all three are implicated in inflammatory and atherosclerotic processes, their distinct effects on endothelial cells, vascular smooth muscle cells, and macrophages underscore the importance of studying individual molecular species rather than unfractionated oxidized lipid mixtures. For researchers in drug development, these differences present opportunities for targeted therapeutic intervention. By understanding the specific signaling pathways and cellular responses elicited by each of these molecules, it may be possible to develop strategies that selectively inhibit pro-inflammatory and pro-atherogenic pathways while preserving or even promoting beneficial cellular functions. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to further dissect the intricate roles of these potent lipid mediators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of KOdiA-PC Experimental Findings: A Comparative Guide to Preclinical Models
For Immediate Release
This guide provides a comparative analysis of experimental models used to study the biological effects of oxidized phospholipids, with a specific focus on 1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine (KOdiA-PC). Designed for researchers, scientists, and drug development professionals, this document outlines the key methodologies, comparative data, and signaling pathways relevant to understanding the role of this compound and other oxidized phospholipids (oxPLs) in cardiovascular disease.
Oxidized phospholipids, generated under conditions of oxidative stress, are increasingly recognized as key mediators in the pathogenesis of inflammatory diseases such as atherosclerosis and myocardial ischemia-reperfusion (I/R) injury.[1] this compound is a prominent species of oxPL that acts as a high-affinity ligand for the scavenger receptor CD36, implicating it in foam cell formation and the inflammatory processes within atherosclerotic lesions.[2][3] Understanding the utility and limitations of various experimental models is crucial for the cross-validation of findings and the development of novel therapeutics targeting oxPL-mediated pathways.
Comparative Analysis of Experimental Models
The investigation of this compound and other oxPLs utilizes a range of models, from simple in vitro systems to complex in vivo organisms. Each model offers distinct advantages and disadvantages in recapitulating human pathophysiology.
| Model Type | Specific Model | Primary Use for oxPL Research | Key Experimental Readouts | Advantages | Disadvantages |
| In Vitro | Endothelial Cell Cultures (e.g., HUVECs) | Studying direct cellular effects of this compound on vascular cells. | Cell Viability (MTT assay), Membrane Damage (LDH assay), Gene Expression (qPCR), Protein Expression (Western Blot), Adhesion Molecule Expression (ICAM-1, VCAM-1).[4][5] | High throughput, mechanistic insights, controlled environment, ease of genetic manipulation. | Lacks systemic complexity, may not fully recapitulate in vivo responses. |
| Ex Vivo | Langendorff Perfused Heart | Investigating the acute effects of this compound on cardiac function during ischemia-reperfusion. | Left Ventricular Developed Pressure (LVDP), Heart Rate, Infarct Size (TTC staining), Biochemical markers in perfusate. | Controlled cardiac environment independent of systemic influences, reproducible for pharmacological screening. | Lacks systemic factors (e.g., circulating immune cells, hormones), limited study duration. |
| In Vivo | Apolipoprotein E-deficient (ApoE-/-) Mouse | Modeling the long-term effects of oxPLs on the development and progression of atherosclerosis. | Plaque size and composition (Oil Red O, H&E staining), Inflammatory cell infiltration, Plasma lipid levels, oxPL quantification in plasma and lesions. | Spontaneous development of hypercholesterolemia and atherosclerotic lesions that resemble human pathology. | Lesion distribution differs from humans, potential compensatory mechanisms. |
| In Vivo | LDL Receptor-deficient (Ldlr-/-) Mouse | Studying diet-induced atherosclerosis and the role of oxPLs in this context. | Similar to ApoE-/- mice, often used to study effects of specific dietary interventions on oxPL-mediated atherogenesis. | Model of familial hypercholesterolemia, allows for diet-induced control of lesion development. | Less severe spontaneous phenotype than ApoE-/- mice on a chow diet. |
| In Vivo | Surgical Myocardial I/R Models (e.g., LAD ligation) | Assessing the in vivo impact of this compound on myocardial infarct size and cardiac remodeling. | Infarct size (TTC staining), Area at Risk, Cardiac function (echocardiography), Inflammatory markers. | Represents the clinical scenario of myocardial infarction and reperfusion, includes systemic inflammatory responses. | Technically demanding, higher variability, confounding effects of surgery-induced inflammation. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and cross-validation of experimental findings. Below are summaries of key protocols used in the study of oxidized phospholipids.
Protocol 1: In Vitro Endothelial Cell Viability and Inflammation Assay
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium to confluence.
-
Treatment : Cells are exposed to varying concentrations of this compound (e.g., 10-50 µg/mL) for specified durations (e.g., 4-24 hours). Controls include vehicle-treated cells.
-
Viability Assessment (MTT Assay) : MTT reagent is added to the cells. After incubation, the resulting formazan crystals are dissolved, and absorbance is measured to quantify metabolically active cells.
-
Membrane Damage (LDH Assay) : The activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is measured as an indicator of cytotoxicity.
-
Inflammation Assessment : Following treatment, RNA or protein is extracted. Expression of inflammatory markers like VCAM-1 and ICAM-1 is quantified using qPCR or Western blotting, respectively.
Protocol 2: Ex Vivo Langendorff Perfused Heart Ischemia-Reperfusion Injury Model
-
Heart Isolation : A rodent (e.g., rat) is anesthetized, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion : The aorta is cannulated and mounted on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg). A balloon is inserted into the left ventricle to monitor cardiac function.
-
Stabilization : The heart is allowed to stabilize for a period (e.g., 20-30 minutes) during which baseline parameters (LVDP, heart rate) are recorded.
-
Global Ischemia : Perfusion is stopped for a defined period (e.g., 30 minutes) to induce global ischemia.
-
Reperfusion : Perfusion is restored for a subsequent period (e.g., 60-120 minutes). Investigational compounds like this compound or potential inhibitors can be added to the perfusate before ischemia or during reperfusion.
-
Infarct Size Measurement : At the end of the protocol, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.
Protocol 3: In Vivo Murine Model of Atherosclerosis (ApoE-/-)
-
Animal Model : Male ApoE-deficient (ApoE-/-) mice are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Diet : Mice are fed either a standard chow diet or a high-fat "Western-type" diet for a prolonged period (e.g., 8-16 weeks) to accelerate lesion development.
-
Tissue Harvest : After the dietary period, mice are euthanized. The vasculature is perfused with saline followed by a fixative (e.g., 10% formalin).
-
En Face Analysis : The entire aorta is excised, opened longitudinally, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques. The percentage of the aortic surface area covered by lesions is quantified.
-
Aortic Root Analysis : The heart and upper aorta are embedded, and serial cross-sections of the aortic root are prepared. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid content to assess plaque size and composition.
Protocol 4: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation : Lipids are extracted from plasma samples using a solvent mixture (e.g., methanol/MTBE). An internal standard is added for quantification.
-
Chromatographic Separation : The lipid extract is injected into a liquid chromatography (LC) system, typically using a reverse-phase column, to separate different lipid species.
-
Mass Spectrometry Detection : The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). Targeted approaches, such as precursor ion scanning for m/z 184 (the phosphocholine headgroup) or neutral loss scanning, are used to selectively detect and identify oxidized phospholipids.
-
Quantification : The abundance of this compound is determined by comparing the area of its mass spectrometric peak to the peak area of the known amount of internal standard.
Visualizing Molecular Pathways and Experimental Workflows
To elucidate the mechanisms and processes involved in this compound research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Oxidised phospholipids as biomarkers in human disease [smw.ch]
- 2. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of iodinated contrast media on endothelium: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of KOdiA-PC Compared to Other Oxidized Phospholipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxidized phospholipids (OxPLs) are a diverse class of bioactive lipids generated from the oxidation of cellular phospholipids. These molecules play critical roles in a variety of physiological and pathological processes, including inflammation, apoptosis, and atherosclerosis. Among the myriad of OxPLs, 1-palmitoyl-2-(5-keto-6-octenedioyl) phosphatidylcholine (KOdiA-PC) has emerged as a significant player, primarily through its high-affinity binding to the scavenger receptor CD36. This guide provides an objective comparison of the efficacy of this compound with other well-characterized oxidized phospholipids, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The biological activities of oxidized phospholipids are highly dependent on their specific chemical structures. The following tables summarize the quantitative data on the efficacy of this compound and other key oxidized phospholipids in various biological assays.
Table 1: Comparative Binding Affinity to CD36 Receptor
| Oxidized Phospholipid | IC50 (μM) for CD36 Binding | Reference |
| This compound | ~5 | [1] |
| KDdiA-PC | ~5 | [1] |
| POVPC | Not Available | |
| PGPC | Not Available | |
| PEIPC | Not Available |
IC50 values represent the concentration of the phospholipid required to inhibit 50% of the binding of a radiolabeled ligand to the CD36 receptor.
Table 2: Comparative Effects on Inflammatory Response
| Oxidized Phospholipid | Effect on TLR-induced IL-12 Secretion in BMDCs | Concentration Tested | Reference |
| This compound | No inhibition | 40 μM | [2] |
| POVPC | No inhibition | 40 μM | [2] |
| PGPC | No inhibition | 40 μM | [2] |
| PEIPC | Significant inhibition | 10 μM | |
| PECPC | Significant inhibition | 10 μM |
BMDCs: Bone Marrow-Derived Dendritic Cells; TLR: Toll-like Receptor; IL-12: Interleukin-12. Inhibition of TLR-induced IL-12 secretion is indicative of an anti-inflammatory effect.
Table 3: Comparative Effects on Apoptosis and Endothelial Barrier Function
| Oxidized Phospholipid | Effect on Apoptosis | Effect on Endothelial Barrier Function | Reference |
| This compound | Not Available | Not Available | |
| POVPC | Potent inducer of apoptosis in VSMCs | Disruptive | , |
| PGPC | Inducer of apoptosis in VSMCs (less potent than POVPC) | Disruptive | , |
| PEIPC | Not a primary inducer of apoptosis | Protective |
VSMCs: Vascular Smooth Muscle Cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
CD36 Competitive Binding Assay
This assay is used to determine the binding affinity of various oxidized phospholipids to the scavenger receptor CD36.
Materials:
-
HEK293 cells overexpressing human CD36
-
Radiolabeled ligand (e.g., [125I]-labeled oxidized LDL)
-
Unlabeled competitor oxidized phospholipids (this compound, KDdiA-PC, etc.)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Scintillation counter
Protocol:
-
Culture HEK293-CD36 cells to confluence in 24-well plates.
-
Wash the cells twice with cold binding buffer.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled competitor oxidized phospholipids to the wells.
-
Incubate the plates at 4°C for 2-4 hours with gentle agitation.
-
Wash the cells three times with cold binding buffer to remove unbound ligand.
-
Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
The IC50 value is calculated as the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
Macrophage Foam Cell Formation Assay
This assay assesses the ability of oxidized phospholipids to promote the uptake of oxidized LDL (oxLDL) by macrophages, a key event in the development of atherosclerosis.
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages)
-
Oxidized LDL (oxLDL)
-
Test oxidized phospholipids
-
Oil Red O staining solution
-
Microscope
Protocol:
-
Plate macrophages in chamber slides and allow them to adhere overnight.
-
Treat the cells with the test oxidized phospholipids for a specified period (e.g., 24 hours).
-
Add oxLDL to the culture medium and incubate for an additional 24-48 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with Oil Red O solution to visualize intracellular lipid droplets.
-
Wash the cells to remove excess stain.
-
Observe the cells under a microscope and quantify the lipid accumulation, for example, by measuring the area of Oil Red O staining per cell.
Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This assay measures the integrity of the endothelial cell monolayer, which is crucial for vascular homeostasis.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
TEER measurement system (e.g., an electrical cell-substrate impedance sensing system)
-
Test oxidized phospholipids
Protocol:
-
Culture HUVECs on gold microelectrodes in specialized TEER plates until a confluent monolayer is formed.
-
Monitor the baseline TEER values to ensure the stability of the endothelial barrier.
-
Add the test oxidized phospholipids to the culture medium.
-
Continuously monitor the changes in TEER over time. A decrease in TEER indicates a disruption of the endothelial barrier, while an increase suggests a protective or enhancing effect.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with oxidized phospholipids.
Materials:
-
Vascular smooth muscle cells (VSMCs) or other relevant cell types
-
Test oxidized phospholipids
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Culture cells in 6-well plates and treat with various concentrations of the test oxidized phospholipids for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Signaling Pathways and Experimental Workflows
The biological effects of oxidized phospholipids are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows used to study them.
Caption: Signaling pathways of pro- and anti-inflammatory oxidized phospholipids.
Caption: General experimental workflow for comparing oxidized phospholipids.
Caption: Structure-function relationship of oxidized phospholipids.
References
A Comparative Analysis of KOdiA-PC and Non-Oxidized PAPC: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the biological activities of 1-palmitoyl-2-(5-keto-6-octenedioyl)sn-glycero-3-phosphocholine (KOdiA-PC) and its non-oxidized precursor, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). This document is intended for researchers, scientists, and drug development professionals investigating the roles of oxidized phospholipids in cellular signaling and disease.
Executive Summary
This compound, a truncated product of PAPC oxidation, exhibits distinct biological activities compared to its non-oxidized counterpart. While non-oxidized PAPC is generally inert in the assays discussed, this compound demonstrates potent and context-dependent effects on inflammatory and endothelial cell signaling pathways. Key findings indicate that this compound can modulate inflammatory responses by inhibiting Toll-like receptor 4 (TLR4) signaling. In contrast, emerging evidence suggests that truncated oxidized phospholipids, including this compound, may contribute to endothelial barrier dysfunction, a key event in various inflammatory conditions. This guide summarizes the available quantitative data, details the experimental methodologies to assess these differential effects, and provides visual representations of the key signaling pathways involved.
Comparative Biological Activities: Data Summary
The following tables summarize the key quantitative differences in the biological activities of this compound and non-oxidized PAPC.
| Parameter | This compound | Non-Oxidized PAPC | Cell Type | Reference |
| Inhibition of LPS-induced TNF-α secretion | Yes (Suppresses activation of NF-κB) | No effect | Macrophages (RAW264.7) | [1] |
| Induction of ARE-driven transcription (Nrf2 activation) | Likely activator (as a component of OxPAPC) | No effect | Human Umbilical Vein Endothelial Cells (HUVECs) | [2] |
| Effect on Endothelial Barrier Function (TEER) | Potentially disruptive (exacerbates agonist-induced barrier disruption) | No effect on basal or agonist-induced permeability | Human Pulmonary Artery Endothelial Cells (HPAECs) | [3][4] |
| Modulation of TLR-induced Cytokine Secretion | No inhibition of IL-6 and IL-12 production | No effect | Bone Marrow-Derived Dendritic Cells (BMDCs) |
Table 1: Comparative Effects on Inflammatory Responses and Endothelial Barrier Function.
Detailed Experimental Protocols
Assessment of Endothelial Barrier Function by Transendothelial Electrical Resistance (TEER)
This protocol is designed to measure the integrity of endothelial cell monolayers.
Materials:
-
Human Pulmonary Artery Endothelial Cells (HPAECs)
-
Endothelial Cell Growth Medium
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
EVOM™ Voltohmmeter with "chopstick" electrodes
-
This compound and non-oxidized PAPC
-
Lipopolysaccharide (LPS) or other inflammatory agonist
Procedure:
-
Seed HPAECs onto the upper chamber of Transwell® inserts and culture until a confluent monolayer is formed.
-
Measure the basal TEER of the untreated monolayer using the EVOM™ voltohmmeter. The electrodes should be placed with one in the apical (upper) and one in the basolateral (lower) chamber.
-
Treat the endothelial monolayers with this compound or non-oxidized PAPC at desired concentrations for a specified pre-treatment time.
-
Following pre-treatment, add an inflammatory agonist (e.g., LPS) to the apical chamber, if investigating a protective or exacerbating effect.
-
Record TEER measurements at various time points post-treatment.
-
To calculate the net TEER value (Ω·cm²), subtract the resistance of a blank Transwell insert (without cells) from the measured resistance and then multiply by the surface area of the insert.
Measurement of NF-κB Activation via p65 Nuclear Translocation
This immunofluorescence-based assay quantifies the activation of the canonical NF-κB pathway.
Materials:
-
RAW264.7 macrophage-like cells
-
DMEM with 10% FBS
-
This compound and non-oxidized PAPC
-
Lipopolysaccharide (LPS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed RAW264.7 cells on glass coverslips and allow them to adhere overnight.
-
Pre-treat the cells with this compound or non-oxidized PAPC for a specified duration.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a time known to induce p65 translocation (e.g., 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
Nrf2 Activation Assessment using an Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound and non-oxidized PAPC
-
Luciferase assay system
Procedure:
-
Co-transfect HUVECs with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound or non-oxidized PAPC at various concentrations. A known Nrf2 activator can be used as a positive control.
-
Following an incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the ARE-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates Nrf2 activation.[2]
Signaling Pathway and Experimental Workflow Diagrams
Differential Effects on NF-κB Signaling
dot
Caption: this compound inhibits LPS-induced NF-κB activation.
Contrasting Roles in Nrf2-Mediated Antioxidant Response
dot
Caption: Oxidized phospholipids like this compound can activate the Nrf2 pathway.
Experimental Workflow for Comparative Analysis
dot
Caption: Workflow for comparing this compound and PAPC effects.
Conclusion
The presented data and methodologies underscore the critical importance of distinguishing between non-oxidized PAPC and its specific oxidized derivatives like this compound. While non-oxidized PAPC serves as a crucial negative control, this compound emerges as a bioactive lipid with the ability to significantly modulate key cellular signaling pathways involved in inflammation and endothelial function. Researchers are encouraged to utilize the detailed protocols and comparative data herein to inform their experimental design and advance the understanding of oxidized phospholipids in health and disease.
References
Safety Operating Guide
Proper Disposal of KOdiA-PC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling KOdiA-PC, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This compound, or 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine, is considered a hazardous chemical and is classified as a Dangerous Good for transport.[1] It is typically supplied in a solution of ethanol, a flammable solvent, which must be accounted for during disposal.
This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General safety precautions advise avoiding ingestion, inhalation, and contact with skin and eyes.[2][3] In case of contact, rinse the affected area thoroughly with water. It is imperative to review the complete Safety Data Sheet (SDS) provided by the supplier before handling the compound.[2][3]
Quantitative Data Summary
For safe handling and disposal planning, refer to the following properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₈NO₁₁P | |
| Molecular Weight | 663.8 g/mol | |
| Supplied Form | Solution in ethanol | |
| Solubility | Ethanol (~30 mg/ml), DMSO (~0.5 mg/ml), DMF (~0.5 mg/ml), PBS (pH 7.2) (~5 mg/ml) | |
| Storage | Store at -80°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, containment, and labeling in accordance with institutional and local hazardous waste regulations.
Experimental Protocol: this compound Waste Disposal
Objective: To safely collect, store, and dispose of this compound waste in compliance with safety and environmental regulations.
Materials:
-
Designated hazardous waste container (compatible with ethanol, typically a high-density polyethylene or glass container with a screw cap)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
Procedure:
-
Waste Segregation:
-
Designate a specific waste container for "this compound in Ethanol" or "Halogen-free Flammable Organic Waste."
-
Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizers.
-
-
Waste Collection:
-
All materials contaminated with this compound, including pipette tips, gloves, and empty vials, should be collected as solid hazardous waste.
-
Liquid waste, including unused solutions and solvent rinses, should be collected in the designated liquid hazardous waste container.
-
When collecting liquid waste, leave at least 10% headspace in the container to allow for vapor expansion.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine) in Ethanol"
-
The approximate concentration of each component.
-
The associated hazards (e.g., "Flammable Liquid," "Toxic").
-
The accumulation start date.
-
-
-
Storage:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition and in a location that minimizes the risk of spills.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional procedures for waste pickup requests. Disposal must be conducted in accordance with local, regional, national, and international regulations.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling KOdiA-PC
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with KOdiA-PC (1-(palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine). The following procedures and recommendations are compiled to ensure the safe handling, use, and disposal of this potent CD36 ligand.
Personal Protective Equipment (PPE) and Safety Precautions
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes of this compound solutions. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Given that this compound is often dissolved in solvents like ethanol or DMSO, glove compatibility with the solvent should also be considered. |
| Body Protection | A standard laboratory coat. | Protects against spills and contamination of personal clothing. |
| Respiratory | Not generally required when handling solutions in a well-ventilated area or a chemical fume hood. A dust mask may be used for handling solids. | This compound is typically supplied as a solution, minimizing the risk of inhalation. If handling a powdered form, a dust mask will prevent inhalation of airborne particles. |
General Handling Precautions:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling stock solutions or preparing dilutions.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
This compound is often supplied in a flammable solvent like ethanol; therefore, keep it away from heat, sparks, and open flames.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory and environmental safety.
Storage:
-
This compound is typically stored at -20°C or -80°C to ensure its stability.[1]
-
Keep the container tightly sealed to prevent solvent evaporation and contamination.
-
Protect from light.
Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., pipette tips, gloves, vials) in accordance with local, state, and federal regulations for chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: In Vitro Macrophage Uptake Assay
This protocol details a representative experiment to assess the uptake of this compound-containing liposomes by macrophages, mediated by the CD36 receptor.
Materials:
-
This compound
-
Soy L-α-phosphatidylcholine (PC)
-
Fluorescently labeled lipid (e.g., Rhodamine-DHPE)
-
Chloroform
-
Phosphate-Buffered Saline (PBS)
-
Macrophage cell line (e.g., RAW264.7 or THP-1 derived macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CD36 blocking antibody or an isotype control
-
Microplate reader or fluorescence microscope
Procedure:
-
Liposome Preparation:
-
In a glass vial, combine soy PC, this compound (at a desired molar percentage, e.g., 5 mol%), and a fluorescent lipid tracer (e.g., 1 mol% Rhodamine-DHPE) dissolved in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing, to form multilamellar vesicles.
-
To create small unilamellar vesicles (SUVs), sonicate the lipid suspension on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Cell Culture and Treatment:
-
Culture macrophages in a suitable format (e.g., 96-well plate) until they reach the desired confluency.
-
For blocking experiments, pre-incubate a subset of the cells with a CD36 blocking antibody for 30-60 minutes at 37°C. Use an isotype control antibody for another subset as a negative control.
-
Add the fluorescently labeled liposomes (containing this compound or control liposomes without this compound) to the cells at a predetermined concentration.
-
Incubate the cells with the liposomes for a specified time (e.g., 2-4 hours) at 37°C.
-
-
Quantification of Uptake:
-
After incubation, wash the cells three times with cold PBS to remove any unbound liposomes.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a microplate reader with appropriate excitation and emission wavelengths for the fluorescent probe used.
-
Alternatively, visualize and quantify cellular uptake using fluorescence microscopy.
-
-
Data Analysis:
-
Compare the fluorescence intensity of cells treated with this compound-containing liposomes to those treated with control liposomes.
-
Evaluate the effect of the CD36 blocking antibody on the uptake of this compound liposomes to confirm receptor-mediated endocytosis.
-
Visualizations
Experimental Workflow: this compound Handling and Preparation
Caption: A flowchart outlining the safe handling and preparation of this compound for in vitro experiments.
CD36 Signaling Pathway Activation by this compound
Caption: A diagram illustrating the activation of the CD36 signaling cascade by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
